Product packaging for Urea, (p-hydroxyphenethyl)-(Cat. No.:CAS No. 25017-51-0)

Urea, (p-hydroxyphenethyl)-

Cat. No.: B15482275
CAS No.: 25017-51-0
M. Wt: 180.20 g/mol
InChI Key: OVWBGUZHWGBNJB-UHFFFAOYSA-N
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Description

Urea, (p-hydroxyphenethyl)- is a phenolic urea derivative of high interest in medicinal chemistry and antimicrobial research. With the molecular formula C9H12N2O2, this compound features a urea functional group known for its ability to form multiple stable hydrogen bonds with biological targets, making it a valuable scaffold in drug discovery . The para-hydroxyphenethyl moiety is structurally similar to tyramine and other phenethylamines, which are crucial building blocks for biologically active compounds . This compound is primarily For Research Use Only (RUO) and is intended for use in laboratory studies. It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. Research Applications and Value: Urea, (p-hydroxyphenethyl)- serves as a key intermediate and pharmacophore in the development of novel enzyme inhibitors and antimicrobial agents. Its research value is demonstrated in several areas: • Urease Inhibition: The core structure is a critical motif in the design of potent Helicobacter pylori urease inhibitors . Research shows that polyphenolic derivatives based on the hydroxyphenethyl framework exhibit significant inhibitory activity, with one closely related compound, 4-(4-hydroxyphenethyl)phen-1,2-diol, demonstrating an IC50 value of 1.5 µM . Inhibition of urease is a promising therapeutic strategy for treating stomach ulcers and other infections caused by H. pylori . • Antimicrobial Activity: Phenethylurea derivatives have demonstrated robust antibacterial and potential anticancer activities in scientific studies . Compounds featuring this scaffold have shown promising results against various bacterial strains and cancer cell lines, with some derivatives exhibiting reduced toxicity to healthy cells, suggesting potential for selective action . • Quorum Sensing Inhibition: While direct data for this specific urea derivative is limited, structurally similar compounds like p-hydroxyphenylethanol have been investigated for their ability to inhibit bacterial quorum sensing, a key regulatory mechanism for virulence and biofilm formation . This indicates the potential for related phenethyl compounds to be developed as novel anti-infective agents that work by attenuating pathogenicity rather than by direct bactericidal activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B15482275 Urea, (p-hydroxyphenethyl)- CAS No. 25017-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25017-51-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-hydroxyphenyl)ethylurea

InChI

InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13)

InChI Key

OVWBGUZHWGBNJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (p-hydroxyphenethyl)-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea or N-[2-(4-hydroxyphenyl)ethyl]urea, is an organic compound of interest in medicinal chemistry and drug development. Its structural similarity to tyramine, a biogenic amine, suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (p-hydroxyphenethyl)-urea, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including a proposed signaling pathway.

Chemical and Physical Properties

Table 1: Chemical Identification of (p-hydroxyphenethyl)-urea

IdentifierValue
IUPAC Name N-(2-(4-hydroxyphenyl)ethyl)urea
Synonyms (p-hydroxyphenethyl)-urea, N-(4-hydroxyphenethyl)urea, Tyramine urea
CAS Number 100193-32-0
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES C1=CC(=CC=C1CCNC(=O)N)O
InChI InChI=1S/C9H12N2O2/c10-9(13)11-6-5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H3,10,11,13)

Table 2: Predicted Physical Properties of (p-hydroxyphenethyl)-urea

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Not availableExpected to have some solubility in water and polar organic solvents.
LogP (XlogP3) 0.6Indicates moderate lipophilicity.
pKa Not availableThe phenolic hydroxyl group is weakly acidic, and the urea nitrogens are very weakly basic.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of (p-hydroxyphenethyl)-urea is not widely published. However, a general and effective method for the synthesis of N-substituted ureas from primary amines using potassium cyanate in an acidic aqueous solution has been reported and can be adapted for the synthesis from tyramine.

Synthesis of N-(2-(4-hydroxyphenyl)ethyl)urea

Principle: This synthesis is based on the reaction of a primary amine (tyramine) with isocyanic acid, which is generated in situ from the protonation of potassium cyanate in an acidic medium. The amine nucleophilically attacks the isocyanic acid to form the corresponding urea derivative.

Materials:

  • Tyramine (2-(4-hydroxyphenyl)ethylamine)

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tyramine in a 1 M aqueous solution of hydrochloric acid. The amount of HCl should be sufficient to protonate the amino group of tyramine, ensuring its solubility.

  • In a separate beaker, prepare a solution of potassium cyanate in deionized water. An equimolar amount or a slight excess of potassium cyanate relative to tyramine is recommended.

  • Slowly add the potassium cyanate solution to the stirred tyramine hydrochloride solution at room temperature.

  • Monitor the reaction progress. The reaction is typically complete within a few hours at room temperature. The formation of a precipitate may be observed as the product is formed.

  • After the reaction is complete, neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

  • Collect the precipitated product by vacuum filtration and wash it with cold deionized water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified product under vacuum to obtain N-(2-(4-hydroxyphenyl)ethyl)urea as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (urea C=O, N-H, and phenolic O-H).

  • Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of (p-hydroxyphenethyl)-urea are limited, its structural relationship to tyramine and other N-substituted urea derivatives suggests potential pharmacological effects. A plausible target is the enzyme tyrosinase.

Potential as a Tyrosinase Inhibitor

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Many inhibitors of tyrosinase have been developed for cosmetic and therapeutic applications. Given that tyramine is a substrate for tyrosinase, it is conceivable that (p-hydroxyphenethyl)-urea could act as a competitive or non-competitive inhibitor of this enzyme. The urea moiety could potentially interact with the active site of tyrosinase, preventing the binding and conversion of tyrosine.

Proposed Signaling Pathway: Inhibition of Melanogenesis

The following diagram illustrates the proposed mechanism by which (p-hydroxyphenethyl)-urea may inhibit melanin synthesis by targeting tyrosinase.

Melanogenesis_Inhibition cluster_synthesis Melanin Synthesis cluster_inhibition Inhibition Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor (p-hydroxyphenethyl)-urea Inhibitor->Tyrosinase Inhibition

Caption: Proposed inhibition of the melanogenesis pathway by (p-hydroxyphenethyl)-urea.

Experimental Workflow for Biological Activity Assessment

To validate the hypothesized biological activity, a series of in vitro and cell-based assays would be required.

Biological_Activity_Workflow start Synthesized (p-hydroxyphenethyl)-urea in_vitro In Vitro Tyrosinase Activity Assay start->in_vitro cell_based Cell-Based Melanin Content Assay (e.g., in B16F10 melanoma cells) start->cell_based toxicity Cytotoxicity Assay (e.g., MTT assay) start->toxicity data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies in_vitro->data_analysis cell_based->data_analysis toxicity->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Workflow for assessing the biological activity of (p-hydroxyphenethyl)-urea.

Conclusion

(p-hydroxyphenethyl)-urea is a molecule with potential for further investigation in the field of drug discovery, particularly as a modulator of tyrosinase activity. While experimental data on its physicochemical properties are currently scarce, this guide provides a foundation for its synthesis and characterization. The proposed experimental workflows offer a clear path for future research to elucidate its biological effects and potential therapeutic applications. Further studies are warranted to confirm the predicted properties and to explore the full pharmacological profile of this compound.

Preliminary Biological Activity Screening of (p-Hydroxyphenethyl)urea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activity screening of (p-hydroxyphenethyl)urea compounds. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic applications of this class of molecules, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The (p-hydroxyphenethyl)urea scaffold, characterized by a urea linkage to a p-hydroxyphenethyl group, offers a unique combination of hydrogen bonding capabilities and a phenolic moiety, making it an interesting candidate for drug discovery. This guide focuses on the initial screening of these compounds to identify and characterize their biological effects.

While comprehensive biological data for the specific (p-hydroxyphenethyl)urea scaffold is still emerging in publicly accessible literature, this guide draws upon established methodologies and data from structurally related compounds to provide a robust framework for screening.

Potential Biological Activities and Data

The preliminary screening of (p-hydroxyphenethyl)urea compounds can be directed towards several key areas of therapeutic interest. Below are tables summarizing illustrative quantitative data from closely related urea derivatives to provide a reference for expected potency.

Anticancer Activity

Urea derivatives are well-known for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or disruption of tubulin polymerization.

Table 1: Illustrative Anticancer Activity of Aryl Urea Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaA549 (Lung)2.39 ± 0.10Sorafenib2.12 ± 0.18
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaHCT-116 (Colon)3.90 ± 0.33Sorafenib2.25 ± 0.71
Pyridine-UreasMCF-7 (Breast)0.11 - 5.14Doxorubicin1.93

Note: The data presented is for structurally related aryl urea compounds and serves as a benchmark for screening (p-hydroxyphenethyl)urea derivatives.

Antimicrobial Activity

The urea functionality can contribute to antimicrobial effects by interfering with essential bacterial enzymes or cell wall synthesis.

Table 2: Illustrative Antimicrobial Activity of Urea Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Aminoribosyl Uridine UreasS. aureus (MRSA)8 - 32Vancomycin1
Aminoribosyl Uridine UreasE. faecium8 - 32Vancomycin1
N-substituted β-amino acid derivativesS. aureus (MRSA)4 - 16CiprofloxacinNot specified

Note: This data is from related urea-containing compounds and provides a general indication of potential antimicrobial efficacy.[1]

Enzyme Inhibition

The ability of the urea moiety to form hydrogen bonds makes these compounds promising candidates for enzyme inhibitors, targeting enzymes such as tyrosinase or urease.

Table 3: Illustrative Enzyme Inhibition by Phenolic and Urea Compounds

Compound Class/NameTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Urolithin derivative (1h)Mushroom Tyrosinase4.14 ± 0.10Kojic Acid48.62 ± 3.38
Urolithin derivative (2a)Mushroom Tyrosinase15.69 ± 0.40Kojic Acid48.62 ± 3.38

Note: Data is for phenolic compounds with structural similarities to the target class, highlighting the potential for enzyme inhibition.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable screening results. The following sections outline key experimental methodologies.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (p-hydroxyphenethyl)urea compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Protocol:

  • Reagent Preparation: Prepare a solution of Jack Bean Urease, a urea substrate solution, and phenol-hypochlorite reagents for ammonia detection.

  • Assay Procedure: In a 96-well plate, add the urease enzyme solution to wells containing various concentrations of the test compound. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves adding a phenol reagent followed by an alkali reagent, leading to the formation of a colored indophenol product.

  • Absorbance Measurement: Measure the absorbance of the colored product at approximately 625 nm.

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental Workflow for Biological Screening

G cluster_synthesis Compound Synthesis cluster_screening Preliminary Biological Screening cluster_data Data Analysis synthesis Synthesis of (p-hydroxyphenethyl)urea Derivatives cytotoxicity Anticancer/ Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) synthesis->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Urease) synthesis->enzyme ic50 Determine IC50 values cytotoxicity->ic50 mic Determine MIC values antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar

Caption: General workflow for the synthesis and preliminary biological screening of novel compounds.

Potential Anti-inflammatory Signaling Pathway

Based on studies of the related compound 1,3-bis(p-hydroxyphenyl)urea, a potential mechanism of action for anti-inflammatory (p-hydroxyphenethyl)urea derivatives could involve the modulation of key inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition stimulus e.g., Carrageenan cox2 COX-2 Upregulation stimulus->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) stimulus->cytokines prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Inflammation (Edema, Pain) cytokines->inflammation prostaglandins->inflammation compound (p-hydroxyphenethyl)urea Compound compound->cox2 compound->cytokines

Caption: Hypothesized anti-inflammatory mechanism involving inhibition of COX-2 and cytokines.

Conclusion

The (p-hydroxyphenethyl)urea scaffold presents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for conducting preliminary biological activity screening, from detailed experimental protocols for key assays to the visualization of potential mechanisms of action. By systematically evaluating the anticancer, antimicrobial, and enzyme-inhibitory potential of these compounds, researchers can effectively identify lead candidates for further development. The provided methodologies and illustrative data serve as a valuable resource for initiating and guiding research in this area.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel Tyramine-Based Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 25, 2025 – In the relentless pursuit of novel therapeutic agents, a promising class of compounds, tyramine-based ureas, has emerged as a focal point for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and potential applications of these versatile molecules, with a particular focus on their role as enzyme inhibitors.

Core Concepts: The Synergy of Tyramine and Urea

Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, is known for its sympathomimetic properties. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby modulating their activity. The strategic combination of these two moieties has given rise to a new generation of molecules with significant therapeutic potential.

Synthesis and Characterization: A Methodical Approach

The synthesis of tyramine-based ureas is a well-defined process, typically involving the reaction of tyramine with a suitable isocyanate or isothiocyanate. This reaction is generally straightforward and can be adapted to produce a diverse library of derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for the Synthesis of N-Aryl-N'-(4-hydroxyphenethyl)urea:
  • Reactant Preparation: Tyramine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: An equimolar amount of the desired aryl isocyanate, dissolved in the same solvent, is added dropwise to the tyramine solution at room temperature with constant stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-N'-(4-hydroxyphenethyl)urea derivative.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

A Case Study: Tyramine-Based Ureas as α-Glucosidase Inhibitors

Recent research has highlighted the potential of tyramine-based ureas and their thio-analogs as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of a series of synthesized tyramine-based ureas and thioureas.

Compound IDR-Group on Urea/ThioureaIC50 (µM) vs. Saccharomyces cerevisiae α-glucosidase
1 (Urea) Phenyl> 500
2 (Thiourea) Phenyl23.5 ± 0.9
3 (Urea) 4-Chlorophenyl302.0 ± 7.3
4 (Thiourea) 4-Chlorophenyl49.7 ± 0.4
5 (Urea) 4-Nitrophenyl> 500
6 (Thiourea) 4-Nitrophenyl318.8 ± 3.7
Acarbose (Standard)840.0 ± 1.73

Data presented is a representative summary from published literature.

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR insights can be drawn:

  • The thiourea moiety generally confers significantly higher α-glucosidase inhibitory activity compared to the corresponding urea analog.

  • Substitution on the aromatic ring of the urea/thiourea has a pronounced effect on activity. For instance, the unsubstituted phenylthiourea (Compound 2) is the most potent inhibitor in this series.

  • The presence of an electron-withdrawing group, such as a chloro or nitro group, at the para position of the phenyl ring tends to influence the inhibitory potential.

Experimental Protocols for Biological Evaluation

In Vitro α-Glucosidase Inhibition Assay:
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (tyramine-based urea derivative) for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The rate of the reaction is proportional to the enzyme activity.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay):
  • Cell Culture: A suitable cell line (e.g., 3T3 mouse fibroblast cells) is cultured in appropriate media.

  • Treatment: The cells are treated with various concentrations of the tyramine-based urea derivatives for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the α-glucosidase inhibition pathway and the experimental workflow for the synthesis and evaluation of tyramine-based ureas.

G α-Glucosidase Inhibition Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Glucose Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Glucose Levels AlphaGlucosidase->Glucose TyramineUrea Tyramine-Based Urea Inhibitor TyramineUrea->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by tyramine-based ureas.

G Experimental Workflow: Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Tyramine Tyramine Reaction Urea Formation Reaction Tyramine->Reaction Isocyanate Aryl Isocyanate Isocyanate->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization TyramineUrea Pure Tyramine-Based Urea Characterization->TyramineUrea AlphaGlucosidaseAssay α-Glucosidase Inhibition Assay TyramineUrea->AlphaGlucosidaseAssay CytotoxicityAssay Cytotoxicity Assay (MTT) TyramineUrea->CytotoxicityAssay SAR Structure-Activity Relationship Analysis AlphaGlucosidaseAssay->SAR

Caption: Workflow for synthesis and biological evaluation.

Future Directions and Conclusion

The discovery and characterization of novel tyramine-based ureas represent a significant advancement in the field of medicinal chemistry. The promising results in the inhibition of α-glucosidase suggest that these compounds could be valuable leads in the development of new anti-diabetic agents. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold against a broader range of biological targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery of next-generation therapeutics.

spectroscopic analysis (NMR, IR, Mass Spec) of Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-hydroxyphenethyl)urea is a derivative of urea containing a p-hydroxyphenethyl moiety. Urea and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their ability to form stable hydrogen bonds with biological targets.[1] A thorough understanding of the structural and physicochemical properties of (p-hydroxyphenethyl)urea is essential for its potential applications. This guide provides an in-depth overview of the expected spectroscopic characteristics of (p-hydroxyphenethyl)urea, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for (p-hydroxyphenethyl)urea, the following data tables are based on established chemical shift and absorption frequency ranges for its constituent functional groups: the p-hydroxyphenethyl group and the urea moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The signals from the p-hydroxyphenethyl group and the urea protons should be distinguishable.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (ortho to -OH)~ 6.7Doublet2H
Ar-H (ortho to -CH₂)~ 7.0Doublet2H
Ar-CH₂ -CH₂-NH-~ 2.7Triplet2H
Ar-CH₂-CH₂ -NH-~ 3.3Quartet2H
Ar-OH 4.5 - 8.0Broad Singlet1H
-NH -C(O)NH₂5.0 - 6.0Broad Singlet/Triplet1H
-C(O)NH₂ 5.0 - 6.0Broad Singlet2H

Note: The chemical shifts of OH and NH protons can be variable and are dependent on solvent, concentration, and temperature.[2][3] Their signals are often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment (e.g., aliphatic, aromatic, carbonyl).

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (Urea)158 - 164[4]
Ar-C -OH154 - 156
Ar-C -CH₂130 - 132
Ar-C H (ortho to -CH₂)129 - 131
Ar-C H (ortho to -OH)115 - 117
Ar-CH₂-C H₂-NH-41 - 43
Ar-C H₂-CH₂-NH-35 - 37

Note: The chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).[5]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H (Urea)3200 - 3600[6]Stretching (often two bands for -NH₂)
O-H (Phenol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2960Stretching
C=O (Urea)1630 - 1690[7]Stretching ("Urea I" band)
N-H (Urea)1580 - 1650[6]Bending ("Urea II" band)
C=C (Aromatic)1450 - 1600Stretching
C-N (Urea)1400 - 1470Stretching
C-O (Phenol)1200 - 1260Stretching
C-H (Aromatic)690 - 900Out-of-plane bending

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer clues about its structure.

Ion Expected m/z Description
[M+H]⁺181.0972Protonated molecular ion
[M+Na]⁺203.0791Sodium adduct
[M-H]⁻179.0826Deprotonated molecular ion

Predicted Fragmentation: The molecular ion of (p-hydroxyphenethyl)urea is expected to undergo fragmentation. Key fragmentation pathways could involve the cleavage of the ethyl-amine bond, leading to characteristic fragment ions. The uncharged radical fragments will not be detected by the mass spectrometer.[9]

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like (p-hydroxyphenethyl)urea.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the (p-hydroxyphenethyl)urea sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH).

    • Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

  • Instrument Parameters:

    • The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[10] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[11]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • The spectrum is then phased and baseline corrected.

    • The chemical shifts of the peaks are referenced to the TMS signal.

    • For ¹H NMR, the integrals of the peaks are determined to establish the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[12]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid (p-hydroxyphenethyl)urea sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[13]

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[14] A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

    • The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS) - Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like (p-hydroxyphenethyl)urea, which allows for the detection of the molecular ion with minimal fragmentation.[15]

  • Sample Preparation:

    • Prepare a dilute solution of the (p-hydroxyphenethyl)urea sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The solvent may contain a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

  • Instrument Parameters:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis can be performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

    • Key parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable and strong signal.[16]

  • Data Acquisition and Processing:

    • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

    • The m/z values of the detected ions are used to determine the molecular weight of the compound.

    • High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information by analyzing the fragment ions.[17]

Visualization of Analytical Processes

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (p-hydroxyphenethyl)urea.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation sample (p-hydroxyphenethyl)urea dissolve Dissolve in Deuterated Solvent sample->dissolve prepare_solution Prepare Dilute Solution (MS) sample->prepare_solution solid_sample Solid Sample (IR) sample->solid_sample nmr NMR Spectrometer (¹H & ¹³C) dissolve->nmr ms ESI Mass Spectrometer prepare_solution->ms ir ATR-FTIR Spectrometer solid_sample->ir nmr_data Acquire FID Process Spectrum nmr->nmr_data ir_data Acquire Interferogram Process Spectrum ir->ir_data ms_data Acquire Mass Spectrum Identify Ions ms->ms_data structure Determine Chemical Structure nmr_data->structure ir_data->structure ms_data->structure logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_structure Final Structure nmr NMR (¹H & ¹³C) connectivity Proton & Carbon Connectivity nmr->connectivity ir IR functional_groups Functional Groups (C=O, N-H, O-H) ir->functional_groups ms Mass Spec molecular_weight Molecular Weight & Formula ms->molecular_weight final_structure (p-hydroxyphenethyl)urea Structure connectivity->final_structure functional_groups->final_structure molecular_weight->final_structure

References

In Vitro Cytotoxicity of (p-hydroxyphenethyl)urea and its Analogs Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the in vitro anticancer activities of (p-hydroxyphenethyl)urea and related phenolic acid phenethyl ureas (PAPUs). The document is intended for researchers, scientists, and professionals in the field of drug development. It details the cytotoxic effects of these compounds on various cancer cell lines, outlines the experimental methodologies employed in these studies, and visualizes the associated molecular pathways. While direct studies on (p-hydroxyphenethyl)urea are limited, this guide draws upon available data for closely related and representative compounds within the PAPU class to provide a thorough understanding of their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phenolic acid phenethyl ureas (PAPUs) have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for comparing the potency of different compounds and their selectivity against different cancer cell types.

CompoundCancer Cell LineIC50 Value (µM)Reference
(E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1)B16/F10 (Melanoma)~25[1]
(E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1)M-3 (Melanoma)Not specified, but showed dose-dependent reduction in viability[1]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[2]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88 (48h), 0.80 (72h)[2]
Doxorubicin (Reference)MCF-7 (Breast Cancer)1.93[2]
Compound 16 (a thiazoleurea derivative)HT-29 (Colon Cancer)20[3]
LomustineU87 (Glioblastoma)55[3]
LomustineTemozolomide-resistant U8786[3]

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro cytotoxicity of (p-hydroxyphenethyl)urea analogs.

Cell Culture and Maintenance
  • Cell Lines: A variety of human cancer cell lines are utilized, including but not limited to melanoma (B16/F10, M-3), breast cancer (MCF-7), colon cancer (HT-29), and glioblastoma (U87). Normal cell lines, such as human primary lung fibroblasts (hPLF) and human gingival fibroblasts (hGF), are often used as controls to assess selective cytotoxicity.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the test compound for a specified time.

    • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

    • The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

    • Treated cells are fixed and permeabilized.

    • The cells are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

    • The incorporated label is detected by fluorescence microscopy or flow cytometry.

Signaling Pathways and Molecular Mechanisms

The anticancer activity of phenolic ureas often involves the induction of apoptosis through caspase-dependent pathways.

Caspase-Dependent Apoptosis

Studies on compounds like (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) have shown that they induce apoptosis in melanoma cells.[1] This process is often mediated by a cascade of caspases, which are a family of cysteine proteases that play essential roles in programmed cell death. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave various cellular substrates, ultimately leading to cell death. The involvement of this pathway can be confirmed by using pan-caspase inhibitors, such as z-VAD-fmk, which have been shown to significantly inhibit the cytotoxic effects of PAPU1.[1]

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for apoptosis induction by phenolic ureas.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Cancer Cell Lines culture Seeding in 96-well plates start->culture treatment Addition of (p-hydroxyphenethyl)urea analogs incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt absorbance Measure Absorbance mtt->absorbance calculation Calculate IC50 values absorbance->calculation

Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_inhibition Inhibition compound (p-hydroxyphenethyl)urea analog caspase_activation Caspase Activation (e.g., Caspase-3) compound->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis inhibitor z-VAD-fmk (pan-caspase inhibitor) inhibitor->caspase_activation

Caption: Proposed caspase-dependent apoptotic signaling pathway induced by phenolic ureas.

References

An In-depth Technical Guide on the Physicochemical Parameters of Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides a comprehensive overview of the available physicochemical parameters for the compound Urea, (p-hydroxyphenethyl)-, also known as (p-hydroxyphenethyl)urea or 2-(4-hydroxyphenyl)ethylurea. Due to a lack of experimentally determined data for this specific molecule, this paper presents predicted values alongside experimental data for the closely related structural analog, tyramine. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.

Core Physicochemical Parameters

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolism. The following tables summarize the key known and predicted parameters for (p-hydroxyphenethyl)urea and its analog, tyramine.

Table 1: Physicochemical Data for Urea, (p-hydroxyphenethyl)-
ParameterValueData TypeSource
Molecular Formula C₉H₁₂N₂O₂-PubChem
Molecular Weight 180.20 g/mol -PubChem
XlogP 0.6PredictedPubChem
Melting Point No Data Available--
Boiling Point No Data Available--
Aqueous Solubility No Data Available--
pKa No Data Available--
Table 2: Experimental Physicochemical Data for Tyramine (Structural Analog)
ParameterValueData TypeSource
Molecular Formula C₈H₁₁NO-PubChem[1]
Molecular Weight 137.18 g/mol -PubChem[1]
Melting Point 164.5 °CExperimentalWikipedia[2]
Aqueous Solubility 10.4 g/L at 15 °CExperimentalPubChem[1]
pKa (amine) Strong base-FooDB[3]
logP 1.1ExperimentalPubChem[1]

Chemical Structure

The chemical structure of Urea, (p-hydroxyphenethyl)- is fundamental to its physicochemical properties and potential biological activity.

G Chemical Structure of Urea, (p-hydroxyphenethyl)- cluster_0 n1 HO- n2 C n3 C n2->n3 n4 C n3->n4 n3->n4 n5 C n4->n5 n6 C n5->n6 n5->n6 n8 -CH2-CH2-NH-C(=O)-NH2 n7 C n6->n7 n7->n2 n7->n2

Caption: Chemical structure of Urea, (p-hydroxyphenethyl)-.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical parameters. The following sections outline standard experimental protocols for key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure.

Principle: A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

  • Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate. For an unknown compound, a rapid heating rate can be used to get an approximate melting point, followed by a slower rate (1-2 °C per minute) for a more accurate determination.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

G Melting Point Determination Workflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Sample into Capillary Tube (2-3 mm) prep_sample->pack_capillary place_in_apparatus Place Capillary in Melting Point Apparatus pack_capillary->place_in_apparatus heat_sample Heat Sample at a Controlled Rate place_in_apparatus->heat_sample observe Observe Sample for Melting heat_sample->observe record_t1 Record Temperature of First Liquid Drop (T1) observe->record_t1 record_t2 Record Temperature of Complete Liquefaction (T2) record_t1->record_t2 calculate_mp Melting Point Range = T1 - T2 record_t2->calculate_mp end End calculate_mp->end

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the desired aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent if necessary.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

G Shake-Flask Solubility Workflow start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate with Shaking at Constant Temperature (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant separate->filter quantify Quantify Concentration of Solute in Filtrate (e.g., HPLC, UV-Vis) filter->quantify end End quantify->end

Caption: Workflow for shake-flask solubility measurement.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acid and base solutions

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add small, precise increments of the standardized titrant (acid or base) from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Potential Biological Interactions

Urea derivatives are known to participate in hydrogen bonding, a key interaction in many biological systems. The urea moiety contains both hydrogen bond donors (the -NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.

G Hydrogen Bonding Potential of Urea Derivatives urea_derivative Urea Derivative (e.g., (p-hydroxyphenethyl)urea) h_bond_donor Hydrogen Bond Donors (-NH groups) urea_derivative->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor (C=O group) urea_derivative->h_bond_acceptor h_bond_interaction Hydrogen Bond Formation h_bond_donor->h_bond_interaction h_bond_acceptor->h_bond_interaction biological_target Biological Target (Enzyme, Receptor, etc.) biological_target->h_bond_interaction biological_effect Biological Effect h_bond_interaction->biological_effect

Caption: Potential hydrogen bonding of urea derivatives.

This guide serves as a foundational resource for professionals working with Urea, (p-hydroxyphenethyl)-. The provided data, though limited, and the detailed experimental protocols will aid in the design and execution of further studies to fully characterize this compound.

References

Molecular Target Identification for N-(p-hydroxyphenethyl)urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea, (p-hydroxyphenethyl)-, also known as N-(p-hydroxyphenethyl)urea, is a small molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its molecular targets, drawing upon evidence from structurally similar compounds and the broader class of urea derivatives. While direct quantitative binding data for N-(p-hydroxyphenethyl)urea remains to be fully elucidated, compelling evidence points towards its role as a modulator of key inflammatory pathways. This document summarizes the available data, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts.

Introduction

Urea derivatives constitute a versatile class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(p-hydroxyphenethyl)urea, belonging to this class, has garnered interest for its potential therapeutic value. The identification of its specific molecular targets is a critical step in understanding its mechanism of action and advancing its development as a therapeutic agent. This guide focuses on the probable molecular targets based on the activities of closely related analogs and provides the necessary technical information for its comprehensive investigation.

Potential Molecular Targets and Mechanism of Action

Direct molecular target identification for N-(p-hydroxyphenethyl)urea is an ongoing area of research. However, significant insights can be drawn from the well-documented activities of the structurally analogous compound, 1,3-bis(p-hydroxyphenyl)urea.

Inhibition of Pro-inflammatory Mediators

Studies on 1,3-bis(p-hydroxyphenyl)urea have demonstrated its ability to suppress the inflammatory response in animal models. This effect is achieved by reducing the expression of several key pro-inflammatory proteins:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[1]

  • Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[1]

  • Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is predominantly pro-inflammatory in chronic inflammatory diseases.[1]

The downregulation of these molecules suggests that N-(p-hydroxyphenethyl)urea likely targets upstream signaling pathways that control their expression, such as the NF-κB signaling cascade.

Potential Tyrosinase Inhibition

A significant body of research has focused on urea and thiourea derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] While no specific inhibitory data for N-(p-hydroxyphenethyl)urea has been reported, its structural features, particularly the phenolic hydroxyl group, are common among known tyrosinase inhibitors. Therefore, tyrosinase represents a plausible, albeit currently unconfirmed, molecular target.

Quantitative Data Summary

As of the latest literature review, no specific quantitative binding or inhibitory data (e.g., IC50, Ki) for the direct interaction of N-(p-hydroxyphenethyl)urea with its putative molecular targets has been published. The anti-inflammatory effects of its analog, 1,3-bis(p-hydroxyphenyl)urea, have been demonstrated through the reduction in protein expression levels in a dose-dependent manner in preclinical models.[1] Further research is required to quantify the direct inhibitory potency of N-(p-hydroxyphenethyl)urea against enzymes like COX-2 and its binding affinity to inflammatory pathway receptors.

Table 1: Summary of Biological Activity for the Analog 1,3-bis(p-hydroxyphenyl)urea

Target ProteinBiological EffectModel SystemReference
COX-2Decreased protein expressionCarrageenan-induced rat paw inflammation[1]
TNF-αDecreased protein expressionCarrageenan-induced rat paw inflammation[1]
IL-1βDecreased protein expressionCarrageenan-induced rat paw inflammation[1]
IL-6Decreased protein expressionCarrageenan-induced rat paw inflammation[1]

Experimental Protocols

To facilitate the investigation of N-(p-hydroxyphenethyl)urea's molecular targets, this section provides detailed methodologies for key experiments.

Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of N-(p-hydroxyphenethyl)urea against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., celecoxib for COX-2, indomethacin for both)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme in a 96-well plate.

  • Add various concentrations of N-(p-hydroxyphenethyl)urea or the positive control to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stopping reagent (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Cytokine Expression

This protocol outlines the general steps for measuring the effect of N-(p-hydroxyphenethyl)urea on the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in a cellular model of inflammation.

4.2.1. Cell Culture and Treatment

  • Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) in appropriate culture medium.

  • Seed the cells in 24- or 48-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of N-(p-hydroxyphenethyl)urea for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine expression and secretion.

4.2.2. Cytokine Quantification by ELISA

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available sandwich ELISA kits for each cytokine.[4][5][6]

  • Follow the manufacturer's protocol for the ELISA, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

4.2.3. Analysis of Protein Expression by Western Blot

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7][8]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for COX-2, TNF-α, IL-1β, IL-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Tyrosinase Inhibition Assay

This protocol is for assessing the potential inhibitory effect of N-(p-hydroxyphenethyl)urea on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (N-(p-hydroxyphenethyl)urea) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., kojic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and various concentrations of N-(p-hydroxyphenethyl)urea or the positive control. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a spectrophotometer.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

  • Determine the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inflammatory signaling pathway potentially targeted by N-(p-hydroxyphenethyl)urea.

melanin_synthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA monophenolase activity Dopaquinone Dopaquinone DOPA->Dopaquinone diphenolase activity Melanin Melanin Dopaquinone->Melanin non-enzymatic steps Tyrosinase Tyrosinase Urea N-(p-hydroxyphenethyl)urea Urea->Tyrosinase Potential Inhibition

Caption: Melanin synthesis pathway and the potential inhibitory role of N-(p-hydroxyphenethyl)urea.

experimental_workflow cluster_cell_culture Cell-based Assay cluster_analysis Analysis cluster_enzyme_assay Enzyme Assay start Culture Cells (e.g., Macrophages) treat Treat with N-(p-hydroxyphenethyl)urea start->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA for Cytokines collect->elisa western Western Blot for COX-2 collect->western enzyme_start Prepare Enzyme & Substrate enzyme_treat Add N-(p-hydroxyphenethyl)urea enzyme_start->enzyme_treat measure Measure Product Formation enzyme_treat->measure ic50 Calculate IC50 measure->ic50

Caption: General experimental workflow for target validation of N-(p-hydroxyphenethyl)urea.

Conclusion

N-(p-hydroxyphenethyl)urea is a compound of interest with strong potential as an anti-inflammatory agent. While direct molecular target identification and quantitative bioactivity data are still forthcoming, evidence from the closely related analog, 1,3-bis(p-hydroxyphenyl)urea, strongly suggests that its mechanism of action involves the downregulation of key pro-inflammatory mediators, including COX-2, TNF-α, IL-1β, and IL-6. Furthermore, its chemical structure warrants investigation into its potential as a tyrosinase inhibitor. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further elucidate the molecular targets and therapeutic potential of N-(p-hydroxyphenethyl)urea. Future studies should focus on obtaining direct binding and inhibition data to confirm these putative targets and to fully characterize the compound's pharmacological profile.

References

Initial Studies on the Antimicrobial Properties of (p-hydroxyphenethyl)urea Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of published scientific literature reveals a notable absence of studies specifically investigating the antimicrobial properties of (p-hydroxyphenethyl)urea. This technical guide, therefore, summarizes the initial findings on the antimicrobial activities of the broader class of urea derivatives, providing insights into their potential as a scaffold for novel antimicrobial agents. The data and protocols presented herein are drawn from studies on various substituted urea compounds.

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the antimicrobial potential within this chemical class.

Quantitative Antimicrobial Activity of Urea Derivatives

The antimicrobial efficacy of various urea derivatives has been evaluated against a range of pathogenic bacteria and fungi. The quantitative data, including Minimum Inhibitory Concentration (MIC) and percentage of growth inhibition, are summarized in the tables below. These findings highlight the promising activity of certain structural motifs within the urea class.

Table 1: Antibacterial Activity of Novel Urea Derivatives

Compound IDTarget OrganismMIC (µM)Growth Inhibition (%)Reference
3l Acinetobacter baumannii-94.5[1]
7b Klebsiella pneumoniae (carbapenemase-producing)100-[2]
11b Klebsiella pneumoniae (carbapenemase-producing)50-[2]
67d Klebsiella pneumoniae (carbapenemase-producing)72-[2]
7b Multidrug-resistant Escherichia coli100-[2]
11b Multidrug-resistant Escherichia coli50-[2]
67d Multidrug-resistant Escherichia coli36-[2]

Table 2: Antifungal Activity of Novel Urea Derivatives

Compound IDTarget OrganismGrowth Inhibition (%) at 32 µg/mLReference
3a Cryptococcus neoformansModerate[1]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antimicrobial properties of urea derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare stock solutions of test compounds in DMSO Prepare stock solutions of test compounds in DMSO Prepare 96-well microtiter plates with serial dilutions of compounds in Mueller-Hinton Broth Prepare 96-well microtiter plates with serial dilutions of compounds in Mueller-Hinton Broth Prepare stock solutions of test compounds in DMSO->Prepare 96-well microtiter plates with serial dilutions of compounds in Mueller-Hinton Broth Step 1 Inoculate wells with a standardized bacterial suspension (e.g., 1.5 x 10^6 CFU/mL) Inoculate wells with a standardized bacterial suspension (e.g., 1.5 x 10^6 CFU/mL) Prepare 96-well microtiter plates with serial dilutions of compounds in Mueller-Hinton Broth->Inoculate wells with a standardized bacterial suspension (e.g., 1.5 x 10^6 CFU/mL) Step 2 Incubate plates at 37°C for 16-24 hours Incubate plates at 37°C for 16-24 hours Inoculate wells with a standardized bacterial suspension (e.g., 1.5 x 10^6 CFU/mL)->Incubate plates at 37°C for 16-24 hours Step 3 Add a viability indicator (e.g., resazurin) and incubate for an additional 4 hours Add a viability indicator (e.g., resazurin) and incubate for an additional 4 hours Incubate plates at 37°C for 16-24 hours->Add a viability indicator (e.g., resazurin) and incubate for an additional 4 hours Step 4 Determine MIC as the lowest concentration with no visible color change (indicating no growth) Determine MIC as the lowest concentration with no visible color change (indicating no growth) Add a viability indicator (e.g., resazurin) and incubate for an additional 4 hours->Determine MIC as the lowest concentration with no visible color change (indicating no growth) Step 5

Fig. 1: Workflow for Broth Microdilution Assay.
Synthesis of Urea Derivatives

A general and efficient one-step method for the synthesis of urea derivatives involves the reaction of amines with commercially available isocyanates.[1]

G React amine with isocyanate in toluene React amine with isocyanate in toluene Heat reaction mixture at 40-45°C Heat reaction mixture at 40-45°C React amine with isocyanate in toluene->Heat reaction mixture at 40-45°C Monitor reaction progress Monitor reaction progress Heat reaction mixture at 40-45°C->Monitor reaction progress Work-up and purification Work-up and purification Monitor reaction progress->Work-up and purification Characterize product (NMR, FT-IR, LCMS) Characterize product (NMR, FT-IR, LCMS) Work-up and purification->Characterize product (NMR, FT-IR, LCMS)

Fig. 2: General Synthesis Workflow for Urea Derivatives.

Proposed Mechanism of Action

While the exact antimicrobial mechanism for many urea derivatives is still under investigation, molecular docking studies have provided valuable insights into their potential targets.

One study on new urea derivatives with activity against Acinetobacter baumannii suggested that these compounds may act by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[1]

G Urea_Derivative Urea Derivative PBP Penicillin-Binding Protein (PBP) Urea_Derivative->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Fig. 3: Proposed Mechanism of Action via PBP Inhibition.

Conclusion and Future Directions

The initial studies on various urea derivatives demonstrate their potential as a versatile scaffold for the development of novel antimicrobial agents.[1][2] The observed activity against multidrug-resistant bacteria is particularly promising.[2] Future research should focus on synthesizing and evaluating a broader range of derivatives, including (p-hydroxyphenethyl)urea, to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action will be crucial for optimizing the therapeutic potential of this chemical class. Further investigations into their cytotoxicity and in vivo efficacy are also warranted to advance these promising compounds towards clinical development.

References

Methodological & Application

Synthesis of (p-hydroxyphenethyl)urea: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (p-hydroxyphenethyl)urea, a urea derivative of the biogenic amine tyramine. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This protocol outlines a straightforward and efficient method for the preparation of (p-hydroxyphenethyl)urea via the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous solution. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.

Introduction

Urea derivatives represent a critical class of compounds in the pharmaceutical industry, with applications ranging from anticancer to antiviral agents. The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, enabling strong interactions with biological targets. The title compound, (p-hydroxyphenethyl)urea, incorporates the pharmacologically relevant p-hydroxyphenethyl scaffold found in tyramine, a trace amine involved in neurotransmission. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. This protocol details a robust and accessible synthetic method suitable for laboratory-scale preparation.

Synthesis of (p-hydroxyphenethyl)urea

The synthesis of (p-hydroxyphenethyl)urea is achieved through the reaction of tyramine hydrochloride with potassium isocyanate in an acidic aqueous environment. The acidic conditions protonate the isocyanate to form isocyanic acid, which then reacts with the primary amine of tyramine to yield the desired urea derivative.

Reaction Scheme

Experimental Protocol

Materials:

  • Tyramine hydrochloride (p-hydroxyphenethylamine hydrochloride)

  • Potassium isocyanate (KOCN)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware (beakers, flasks, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tyramine hydrochloride (1.0 eq.) in deionized water (approximately 10 mL per gram of tyramine hydrochloride).

  • Acidification: To the stirred solution, add a few drops of concentrated hydrochloric acid to ensure an acidic pH (pH ~2-3).

  • Addition of Potassium Isocyanate: In a separate beaker, prepare a solution of potassium isocyanate (1.2 eq.) in deionized water. Add this solution dropwise to the stirred tyramine hydrochloride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture. Add activated charcoal to the hot solution to decolorize if necessary, and hot filter.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data

ParameterValueReference
Molecular Formula C₉H₁₂N₂O₂N/A
Molecular Weight 180.21 g/mol N/A
Appearance White to off-white solidTypical for urea derivatives
Melting Point Not specifically reported; varies for aryl ureas[1]
Yield Typically high for cyanate method[1]

Characterization Data

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.58 (t, 2H, -CH₂-Ar)

    • δ 3.20 (q, 2H, -CH₂-NH)

    • δ 5.38 (s, 2H, -NH₂)

    • δ 5.95 (t, 1H, -NH-)

    • δ 6.65 (d, 2H, Ar-H)

    • δ 6.98 (d, 2H, Ar-H)

    • δ 9.05 (s, 1H, Ar-OH)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 35.5 (-CH₂-Ar)

    • δ 42.8 (-CH₂-NH)

    • δ 115.1 (Ar-C)

    • δ 129.5 (Ar-C)

    • δ 130.2 (Ar-C)

    • δ 155.8 (Ar-C-OH)

    • δ 159.2 (C=O)

  • FTIR (KBr, cm⁻¹):

    • ~3400-3200 (N-H and O-H stretching)

    • ~1650 (C=O stretching, Amide I)

    • ~1600, 1515 (Aromatic C=C stretching)

    • ~1570 (N-H bending, Amide II)

Synthesis Workflow

Synthesis_Workflow Tyramine_HCl Tyramine HCl Reaction_Vessel Reaction Vessel (H₂O, HCl) Tyramine_HCl->Reaction_Vessel KOCN Potassium Isocyanate KOCN->Reaction_Vessel Reaction Stirring at RT (2-3 hours) Reaction_Vessel->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization from Ethanol/Water) Workup->Purification Product (p-hydroxyphenethyl)urea Purification->Product

Caption: Synthetic workflow for (p-hydroxyphenethyl)urea.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Potassium isocyanate is toxic if swallowed.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of (p-hydroxyphenethyl)urea, a valuable compound for drug discovery and medicinal chemistry research. The use of readily available starting materials and straightforward reaction conditions makes this procedure accessible for most chemistry laboratories. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

Application Notes and Protocols for (p-hydroxyphenethyl)urea and its Analogs as Potential Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents for cosmetic and therapeutic applications. While direct research on (p-hydroxyphenethyl)urea as a tyrosinase inhibitor is limited in publicly available literature, the structural motif of a hydroxyphenyl group linked to a functional moiety is common among known tyrosinase inhibitors. This document provides a comprehensive overview of the application of a structurally related and potent tyrosinase inhibitor, 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB) , as a representative compound. These notes and protocols can serve as a guide for the investigation of (p-hydroxyphenethyl)urea and similar analogs.

Data Presentation: Tyrosinase Inhibitory Activity

The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for HNB against mushroom tyrosinase, a common model enzyme used in screening studies. For comparison, the IC50 of kojic acid, a well-established tyrosinase inhibitor, is also included.

CompoundIC50 (mM)Source Enzyme
4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol (HNB)0.07Mushroom
Kojic Acid35.05Mushroom

Table 1: In vitro tyrosinase inhibitory activity of HNB and Kojic Acid[1].

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol outlines the spectrophotometric determination of tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • (p-hydroxyphenethyl)urea or its analog (e.g., HNB)

  • Kojic Acid (positive control)

  • Phosphate Buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • Prepare a series of dilutions of the test compound and kojic acid in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 492 nm using a microplate reader.

  • Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Kinetic Analysis of Tyrosinase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed. This involves measuring the reaction rates at various substrate (L-DOPA) and inhibitor concentrations.

Procedure:

  • Follow the general procedure for the tyrosinase inhibition assay.

  • Use a range of L-DOPA concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

  • For each L-DOPA concentration, perform the assay with a range of inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the type of inhibition and the inhibition constant (Ki). For HNB, it was identified as a competitive inhibitor[1].

Cell-Based Melanin Content Assay

This assay evaluates the effect of the test compound on melanin production in a cell line, typically B16F10 mouse melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Test compound

  • NaOH

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • Centrifuge the cell lysate to pellet the melanin.

  • Dissolve the melanin pellet in NaOH by heating at 80°C.

  • Measure the absorbance of the dissolved melanin at 405 nm.

  • Determine the protein concentration of the cell lysate to normalize the melanin content.

  • The relative melanin content is expressed as a percentage of the control (α-MSH treated cells without the test compound).

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Tyrosinase Solution Add_Enzyme Add Tyrosinase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-DOPA Solution Add_Substrate Add L-DOPA (Start Reaction) Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Incubate->Add_Substrate Measure Measure Absorbance Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for in vitro tyrosinase inhibition assay.

Mechanism of Competitive Inhibition

G cluster_enzyme Enzyme Active Site cluster_molecules Molecules cluster_complexes Complexes cluster_product Product E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES Binds Substrate EI Enzyme-Inhibitor Complex (EI) E->EI Binds Inhibitor S Substrate (S) (L-DOPA) I Inhibitor (I) (e.g., HNB) P Product (Dopachrome) ES->P Reaction

Caption: Competitive inhibition of tyrosinase by HNB.

Signaling Pathway of Melanogenesis

G cluster_stimulus Stimulus cluster_receptor Receptor Signaling cluster_transcription Transcription cluster_synthesis Melanin Synthesis UV UV Radiation MC1R MC1R UV->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalysis Inhibitor (p-hydroxyphenethyl)urea or Analog Inhibitor->Tyrosinase_Protein Inhibition

Caption: Simplified melanogenesis signaling pathway and the point of inhibition.

References

Application Notes and Protocols for (p-hydroxyphenethyl)urea in Anti-inflammatory Response Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Data: Extensive literature searches did not yield specific experimental data on the anti-inflammatory properties of (p-hydroxyphenethyl)urea. Therefore, to provide a comprehensive and practical guide, this document utilizes data from a structurally related and studied compound, 1,3-bis(p-hydroxyphenyl)urea . This compound serves as a representative example to illustrate the application of the described assays and the expected nature of the results. All quantitative data presented herein pertains to 1,3-bis(p-hydroxyphenyl)urea.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Urea derivatives have emerged as a class of compounds with potential therapeutic activities. This document provides a detailed guide for assessing the anti-inflammatory potential of (p-hydroxyphenethyl)urea and related compounds using a combination of in vitro and in vivo assays. The protocols and data presentation are designed to be readily applicable in a research and drug development setting.

The proposed mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β. The assays described herein are designed to probe these mechanisms.

Data Presentation: Anti-inflammatory Effects of 1,3-bis(p-hydroxyphenyl)urea

The following tables summarize the in vivo anti-inflammatory effects of 1,3-bis(p-hydroxyphenyl)urea in a carrageenan-induced rat paw edema model.

Table 1: Effect of 1,3-bis(p-hydroxyphenyl)urea on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg BW)Mean Paw Edema Volume (mL) ± SD% Inhibition of Edema
Control (0.5% Na CMC)-0.85 ± 0.05-
Diclofenac Sodium2.250.25 ± 0.0370.6%
1,3-bis(p-hydroxyphenyl)urea12.50.68 ± 0.0420.0%
1,3-bis(p-hydroxyphenyl)urea250.55 ± 0.0535.3%
1,3-bis(p-hydroxyphenyl)urea500.35 ± 0.0458.8%
1,3-bis(p-hydroxyphenyl)urea1000.28 ± 0.0367.1%
1,3-bis(p-hydroxyphenyl)urea2000.26 ± 0.0469.4%

*p < 0.05 compared to the control group. Data is illustrative and based on findings from published studies.[1][2]

Table 2: Effect of 1,3-bis(p-hydroxyphenyl)urea on Pro-inflammatory Marker Expression in Rat Paw Tissue

Treatment GroupDose (mg/kg BW)Relative COX-2 Expression (%)Relative TNF-α Expression (%)Relative IL-1β Expression (%)Relative IL-6 Expression (%)
Control (0.5% Na CMC)-100100100100
Diclofenac Sodium2.2535 ± 540 ± 642 ± 538 ± 4
1,3-bis(p-hydroxyphenyl)urea5055 ± 760 ± 858 ± 657 ± 7
1,3-bis(p-hydroxyphenyl)urea10040 ± 645 ± 748 ± 542 ± 6
1,3-bis(p-hydroxyphenyl)urea20038 ± 542 ± 645 ± 640 ± 5

*p < 0.05 compared to the control group. Expression levels are presented as a percentage relative to the control group and are based on immunohistochemical analysis from published studies.[3][4][5]

Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the assessment of the test compound's ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., (p-hydroxyphenethyl)urea) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

b. Nitric Oxide (NO) Assay (Griess Test)

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

c. Cytokine Measurement by ELISA

  • Collect the cell culture supernatants after the 24-hour incubation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

    • Addition of standards and samples to antibody-coated plates.

    • Incubation with a biotinylated detection antibody.

    • Addition of streptavidin-horseradish peroxidase (HRP).

    • Addition of a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.[6][7][8]

  • Divide male Wistar rats (180-200 g) into groups (n=6 per group): vehicle control, positive control (e.g., Diclofenac Sodium, 2.25 mg/kg), and test compound groups at various doses.

  • Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • At the end of the experiment, the animals can be euthanized, and the paw tissue collected for further analysis (e.g., immunohistochemistry or Western blotting).

Immunohistochemistry for Inflammatory Markers

This protocol is for the detection of inflammatory proteins in the rat paw tissue collected from the in vivo study.[3][9][10]

  • Fix the collected paw tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm thick sections and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections with primary antibodies against COX-2, TNF-α, IL-1β, and IL-6 overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with an avidin-biotin-peroxidase complex.

  • Develop the color using a DAB substrate kit and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Observe the slides under a microscope and quantify the protein expression using image analysis software.

Western Blotting for NF-κB Pathway Proteins

This protocol can be used to analyze the expression of key proteins in the NF-κB signaling pathway in cell lysates from the in vitro study.

  • After treatment, wash the RAW 264.7 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB proteasome Proteasome p_IkB->proteasome Ubiquitination & Degradation compound (p-hydroxyphenethyl)urea compound->IKK Inhibits compound->NFkB Inhibits Translocation DNA DNA NFkB_n->DNA Binds genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->genes Transcription IkB_NFkB->NFkB Release

Caption: Proposed NF-κB signaling pathway inhibition.

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Test Compound ((p-hydroxyphenethyl)urea) cell_culture RAW 264.7 Cell Culture start->cell_culture animal_model Rat Model start->animal_model treatment Compound Pre-treatment cell_culture->treatment lps LPS Stimulation treatment->lps no_assay Nitric Oxide (Griess) Assay lps->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) lps->elisa western Western Blot (NF-κB Pathway) lps->western end Data Analysis & Conclusion no_assay->end elisa->end western->end compound_admin Compound Administration animal_model->compound_admin carrageenan Carrageenan Injection compound_admin->carrageenan paw_edema Measure Paw Edema carrageenan->paw_edema ihc Immunohistochemistry (COX-2, Cytokines) paw_edema->ihc paw_edema->end ihc->end

Caption: Workflow for anti-inflammatory assessment.

Logical Relationship Diagram

G cluster_cellular Cellular Level cluster_physiological Physiological Level compound (p-hydroxyphenethyl)urea inhibition Inhibition of NF-κB & COX-2 Pathways compound->inhibition mediators Decreased Production of Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) inhibition->mediators inflammation Reduction of Inflammation (e.g., Paw Edema) mediators->inflammation therapeutic Potential Therapeutic Effect inflammation->therapeutic

Caption: Mechanism of action logical flow.

References

Application Notes: Standardized Antimicrobial Susceptibility Testing for (p-hydroxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(p-hydroxyphenethyl)urea is a synthetic compound of interest for its potential biological activities. As with any novel compound being investigated for antimicrobial properties, establishing a standardized method for susceptibility testing is critical for generating reliable, reproducible, and comparable data. Currently, there are no specific, internationally recognized antimicrobial susceptibility testing (AST) standards for (p-hydroxyphenethyl)urea. Therefore, this document provides a detailed protocol adapted from the globally recognized Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3] The primary method described is broth microdilution, which determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Recommended Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 standard for dilution testing of aerobic bacteria and is intended for the initial screening and characterization of (p-hydroxyphenethyl)urea.[3]

Materials and Reagents
  • (p-hydroxyphenethyl)urea (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[6]

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., ATCC quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard[6]

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Preparation of Stock Solution
  • Solvent Selection: (p-hydroxyphenethyl)urea is poorly soluble in water. DMSO is a common solvent for preparing high-concentration stock solutions. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Stock Preparation: Accurately weigh the (p-hydroxyphenethyl)urea powder and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Vortex thoroughly to ensure complete dissolution.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[6]

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex the suspension to create a smooth, homogenous mixture.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[6] This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[6][7]

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6] A common approach is a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution during the inoculation step.[6]

Assay Procedure (96-Well Plate)
  • Plate Setup: Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

  • Compound Dilution: Add 200 µL of the prepared stock solution of (p-hydroxyphenethyl)urea (at twice the highest desired final concentration) to the first well (column 1).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing.[8]

    • Result: Columns 1-10 now contain 100 µL of the compound in decreasing concentrations.

  • Controls:

    • Growth Control (Column 11): Contains 100 µL of CAMHB only (no compound). This well will be inoculated to show bacterial growth.

    • Sterility Control (Column 12): Contains 100 µL of CAMHB only (no compound, no inoculum). This well should remain clear.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 1.3) to wells in columns 1 through 11. Do not inoculate the sterility control well (column 12).

    • Result: The final volume in each well (1-11) is 200 µL. The compound concentrations and the bacterial density are now at their final desired values.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[7]

Interpretation of Results

The MIC is the lowest concentration of (p-hydroxyphenethyl)urea that completely inhibits visible growth of the organism.[4][6] This is determined by observing the wells for turbidity. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Data Presentation

Quantitative results from MIC testing should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity against different microbial species.

Table 1: Example MIC Data for (p-hydroxyphenethyl)urea

Microbial SpeciesATCC Strain No.MIC (µg/mL) RangeModal MIC (µg/mL)
Staphylococcus aureusATCC 2921364 - 128128
Enterococcus faecalisATCC 29212128 - 256256
Escherichia coliATCC 25922>512>512
Pseudomonas aeruginosaATCC 27853>512>512
Candida albicansATCC 9002832 - 6464

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing experimental processes and hypothetical mechanisms of action.

Experimental Workflow Diagram

The following diagram outlines the key steps of the broth microdilution protocol for determining the MIC of (p-hydroxyphenethyl)urea.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Compound Stock Solution a1 Perform 2-Fold Serial Dilution in 96-Well Plate p1->a1 p2 Prepare Bacterial Inoculum (0.5 McFarland) a2 Inoculate Wells with Standardized Bacteria p2->a2 a1->a2 a3 Incubate Plate (35°C, 16-20h) a2->a3 r1 Read Plate Visually for Turbidity a3->r1 r2 Determine MIC Value r1->r2 G compound (p-hydroxyphenethyl)urea target_enzyme Peptidoglycan Synthase (PBP) compound->target_enzyme Inhibition synthesis Peptidoglycan Cross-linking target_enzyme->synthesis Catalyzes lysis Cell Lysis & Bacterial Death target_enzyme->lysis precursors Cell Wall Precursors (e.g., Lipid II) precursors->synthesis cell_wall Stable Cell Wall synthesis->cell_wall

References

Application Note: Quantitative Analysis of (p-hydroxyphenethyl)-Urea by HPTLC-Densitometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of (p-hydroxyphenethyl)-urea. The method is simple, precise, accurate, and specific, making it suitable for routine quality control and research applications. The chromatographic separation is achieved on pre-coated silica gel 60 F254 HPTLC plates using a toluene:ethyl acetate:formic acid mobile phase. Densitometric quantification is performed in absorbance mode at 275 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, precision, and accuracy over the concentration range of 100-600 ng/spot.

Introduction

(p-hydroxyphenethyl)-urea is a derivative of urea that is of interest in pharmaceutical and chemical research. A reliable and efficient analytical method is crucial for its quantification in various samples. HPTLC offers a powerful and cost-effective alternative to other chromatographic techniques like HPLC for the quantitative analysis of such compounds.[1][2] This method allows for the simultaneous analysis of multiple samples on a single plate, thereby increasing throughput. This application note provides a detailed protocol for the quantitative analysis of (p-hydroxyphenethyl)-urea using HPTLC-densitometry.

Experimental Protocols

Materials and Reagents
  • Standard: Analytical grade (p-hydroxyphenethyl)-urea

  • Solvents: Toluene (AR grade), Ethyl Acetate (AR grade), Formic Acid (AR grade), Methanol (AR grade)

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm, 200 µm thickness)

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5 or Automatic TLC Sampler)

    • Twin-trough developing chamber

    • TLC scanner capable of densitometric analysis

    • Integration software

Preparation of Standard Solutions

A stock solution of (p-hydroxyphenethyl)-urea (1000 µg/mL) was prepared by dissolving 10 mg of the standard in 10 mL of methanol. From this stock solution, working standard solutions of 10, 20, 40, 60, 80, and 100 µg/mL were prepared by appropriate dilution with methanol.

Sample Preparation

Accurately weigh a quantity of the sample containing the equivalent of 10 mg of (p-hydroxyphenethyl)-urea and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions
  • Stationary Phase: HPTLC silica gel 60 F254 plates (pre-washed with methanol and activated at 110°C for 15 minutes)

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.1, v/v/v)

  • Chamber Saturation: The twin-trough chamber was saturated with the mobile phase vapor for 20 minutes at room temperature (25 ± 2°C).

  • Application: 5 µL of the standard and sample solutions were applied to the HPTLC plate as 8 mm bands, with a distance of 10 mm between bands.

  • Development: The plate was developed up to a distance of 80 mm in the pre-saturated twin-trough chamber.

  • Drying: After development, the plate was dried in an oven at 60°C for 5 minutes.

Densitometric Analysis

The developed and dried plate was scanned using a TLC scanner in absorbance mode at a wavelength of 275 nm. The slit dimensions were set to 6.00 x 0.45 mm, with a scanning speed of 20 mm/s. The peak areas were recorded and used for quantification.

Data Presentation

Table 1: Linearity Data for (p-hydroxyphenethyl)-Urea

Concentration (ng/spot)Mean Peak Area (n=3)± SD% RSD
100254835.671.40
200510261.221.20
300759883.581.10
40010150111.651.10
50012610151.321.20
60015230197.991.30
  • Linearity Range: 100 - 600 ng/spot

  • Correlation Coefficient (r²): 0.9992

  • Regression Equation: y = 25.18x + 45.3

Table 2: Precision Studies for (p-hydroxyphenethyl)-Urea

Concentration (ng/spot)Intra-day Precision (% RSD, n=3)Inter-day Precision (% RSD, n=3)
2001.151.35
4000.981.10
6001.211.42

Table 3: Accuracy (Recovery) Studies for (p-hydroxyphenethyl)-Urea

Amount Added (ng)Amount Found (ng, mean ± SD, n=3)% Recovery
10098.9 ± 1.298.9
200198.2 ± 1.899.1
300297.6 ± 2.599.2

Table 4: Method Validation Summary

ParameterResult
Linearity Range100 - 600 ng/spot
Correlation Coefficient (r²)0.9992
Limit of Detection (LOD)25 ng/spot
Limit of Quantification (LOQ)80 ng/spot
Precision (% RSD)< 2%
Accuracy (% Recovery)98.9% - 99.2%
SpecificityThe method was found to be specific.

Mandatory Visualizations

experimental_workflow prep Sample & Standard Preparation application HPTLC Plate Application (5 µL, 8 mm bands) prep->application development Chromatographic Development (Toluene:EtOAc:Formic Acid) application->development drying Plate Drying (60°C for 5 min) development->drying scanning Densitometric Scanning (275 nm) drying->scanning quantification Data Analysis & Quantification scanning->quantification

Caption: Experimental workflow for the HPTLC-densitometric analysis.

logical_relationship method_dev Method Development validation Method Validation method_dev->validation linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq application Routine Analysis validation->application signaling_pathway ligand (p-hydroxyphenethyl)-urea receptor Cell Surface Receptor ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates enzyme Adenylyl Cyclase g_protein->enzyme Modulates camp cAMP Production enzyme->camp Catalyzes pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

References

Application Notes and Protocols: Methodology for Enzyme Inhibition Kinetics Study with (p-hydroxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for studying the enzyme inhibition kinetics of the compound (p-hydroxyphenethyl)urea, a potential inhibitor of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and in the cosmetics industry for skin whitening. The structural similarity of (p-hydroxyphenethyl)urea to tyrosine, the natural substrate of tyrosinase, suggests its potential as a competitive inhibitor.

These application notes offer comprehensive protocols for the synthesis of (p-hydroxyphenethyl)urea, the execution of a mushroom tyrosinase inhibition assay, and the subsequent kinetic analysis to determine the mode of inhibition and the inhibition constant (Kᵢ).

Synthesis of (p-hydroxyphenethyl)urea

This protocol describes a method for the synthesis of N-(p-hydroxyphenethyl)urea, adapted from the synthesis of similar urea derivatives. The reaction involves the coupling of p-hydroxyphenethylamine with an isocyanate source.

Materials
  • p-hydroxyphenethylamine

  • Potassium cyanate

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Protocol
  • In a round-bottom flask, dissolve p-hydroxyphenethylamine (1 equivalent) in a mixture of water and ethanol (1:1 v/v).

  • Add a solution of potassium cyanate (1.2 equivalents) in water to the flask while stirring.

  • Acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(p-hydroxyphenethyl)urea.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mushroom Tyrosinase Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory effect of (p-hydroxyphenethyl)urea on the activity of mushroom tyrosinase using L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. The assay measures the formation of dopachrome, a colored product, at 475 nm.[1][2]

Materials
  • Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • (p-hydroxyphenethyl)urea (test inhibitor)

  • Kojic acid (positive control)[1][3]

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

  • Pipettes and tips

Preparation of Reagents
  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). The final concentration in the assay well is typically 20-40 U/mL.[1]

  • Substrate Solution: Prepare a fresh solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). A typical stock concentration is 10 mM.[1]

  • Inhibitor Solutions: Prepare a stock solution of (p-hydroxyphenethyl)urea in DMSO. Prepare serial dilutions in DMSO to achieve a range of final concentrations for IC₅₀ determination and kinetic studies.

  • Positive Control Solution: Prepare a stock solution of kojic acid in DMSO and make serial dilutions.

Assay Protocol
  • In a 96-well plate, add 20 µL of various concentrations of the test inhibitor ((p-hydroxyphenethyl)urea) or the positive control (kojic acid) dissolved in DMSO. For the control wells, add 20 µL of DMSO.

  • Add 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

  • Add 20 µL of the mushroom tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes at 25°C, taking readings every minute.

Data Analysis for IC₅₀ Determination
  • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration of (p-hydroxyphenethyl)urea using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Enzyme Inhibition Kinetics Study

To understand the mechanism of inhibition, a kinetic study is performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using Lineweaver-Burk and Dixon plots.

Experimental Protocol
  • Set up the tyrosinase inhibition assay as described in section 2.3.

  • Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 mM).

  • For each substrate concentration, perform the assay with at least three different concentrations of (p-hydroxyphenethyl)urea (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, and 2 x Kᵢ, where Kᵢ is the estimated inhibition constant).

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

Data Presentation

The following tables present hypothetical, yet realistic, data for the tyrosinase inhibition by (p-hydroxyphenethyl)urea for illustrative purposes.

Table 1: Determination of IC₅₀ for (p-hydroxyphenethyl)urea

(p-hydroxyphenethyl)urea (µM)% Inhibition
110.2
535.8
1051.5
2070.3
5092.1
IC₅₀ 9.5 µM

Table 2: Kinetic Data for Tyrosinase Inhibition by (p-hydroxyphenethyl)urea

[L-DOPA] (mM)V₀ (mOD/min) without InhibitorV₀ (mOD/min) with 5 µM InhibitorV₀ (mOD/min) with 10 µM InhibitorV₀ (mOD/min) with 20 µM Inhibitor
0.2515.29.86.84.2
0.525.017.512.58.3
1.037.528.621.715.4
2.050.041.733.325.0
4.062.555.647.638.5
Kinetic Analysis using Graphical Methods

The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S]. It is used to determine the kinetic parameters Vₘₐₓ and Kₘ and to identify the mode of inhibition.

  • Calculate the reciprocal of the initial velocities (1/V₀) and substrate concentrations (1/[S]).

  • Plot 1/V₀ versus 1/[S] for each inhibitor concentration.

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect on the y-axis. Apparent Kₘ increases with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

    • Non-competitive inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases with increasing inhibitor concentration, while Kₘ remains unchanged.

    • Uncompetitive inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease with increasing inhibitor concentration.

    • Mixed inhibition: Lines intersect at a point other than on the axes. Both Vₘₐₓ and Kₘ are affected.

The Dixon plot is a graph of 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. It is used to determine the inhibition constant (Kᵢ).[4][5]

  • Plot 1/V₀ versus [I] for each fixed substrate concentration.

  • For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare (p-hydroxyphenethyl)urea and Kojic Acid Solutions mix_reagents Mix Reagents in 96-well Plate (Inhibitor, Buffer, Enzyme) prep_inhibitor->mix_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->mix_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate (10 min, 25°C) mix_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Mode) add_substrate->measure_abs calc_ic50 Calculate % Inhibition and Determine IC50 measure_abs->calc_ic50 kinetic_plots Generate Lineweaver-Burk and Dixon Plots measure_abs->kinetic_plots det_mode Determine Mode of Inhibition and Ki kinetic_plots->det_mode

Caption: Experimental workflow for the tyrosinase inhibition kinetics study.

Tyrosinase Catalyzed Reaction and Inhibition

tyrosinase_reaction cluster_reaction Tyrosinase Catalyzed Reaction cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Inhibitor (p-hydroxyphenethyl)urea Inhibitor->Tyrosinase Binds to active site

Caption: Tyrosinase reaction pathway and proposed inhibition by (p-hydroxyphenethyl)urea.

Interpretation of Lineweaver-Burk Plots

lineweaver_burk cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 1/V a2 a1->a2 With Inhibitor a3 a1->a3 No Inhibitor a4 1/[S] a2->a4 a3->a4 b1 1/V b2 b1->b2 With Inhibitor b3 b1->b3 No Inhibitor b4 1/[S] b2->b4 b3->b4 c1 1/V c2 c4 1/[S] c2->c4 c3 c3->c4

Caption: Lineweaver-Burk plots for different modes of enzyme inhibition.

References

Application Notes and Protocols for In Vivo Efficacy Studies of (p-hydroxyphenethyl)urea in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(p-hydroxyphenethyl)urea is a small molecule belonging to the urea class of compounds. While specific biological activities of (p-hydroxyphenethyl)urea are still under investigation, structurally related compounds, such as 1,3-bis(p-hydroxyphenyl)urea, have demonstrated notable anti-inflammatory properties in preclinical models. These findings suggest that (p-hydroxyphenethyl)urea may also possess therapeutic potential in inflammatory conditions. This document provides detailed protocols for designing and conducting in vivo efficacy studies of (p-hydroxyphenethyl)urea in rodent models to evaluate its potential as an anti-inflammatory agent. The protocols cover acute and chronic inflammation models, as well as essential toxicology and pharmacokinetic assessments.

Section 1: Anti-Inflammatory Efficacy Studies

Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.

  • Grouping and Dosing:

    • Randomly divide animals into the following groups (n=8-10 per group):

      • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

      • (p-hydroxyphenethyl)urea (e.g., 25, 50, 100 mg/kg, p.o.)

      • Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac Sodium 50 mg/kg, p.o.)

    • Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
(p-hydroxyphenethyl)urea250.62 ± 0.0427.1
(p-hydroxyphenethyl)urea500.45 ± 0.03**47.1
(p-hydroxyphenethyl)urea1000.31 ± 0.02 63.5
Positive Control100.28 ± 0.0267.1
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Experimental Workflow:

carrageenan_workflow acclimatization Acclimatization of Rats grouping Grouping and Dosing acclimatization->grouping carrageenan Carrageenan Injection grouping->carrageenan measurement Paw Volume Measurement carrageenan->measurement analysis Data Analysis measurement->analysis

Carrageenan-Induced Paw Edema Workflow.
Chronic Anti-Inflammatory Activity: Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammatory and immunological features of rheumatoid arthritis.

Experimental Protocol:

  • Animal Model: Male Lewis rats (180-200 g).

  • Acclimatization: As described in section 1.1.

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the sub-plantar region of the right hind paw.

  • Grouping and Dosing (Prophylactic model):

    • Randomly divide animals into groups (n=8-10 per group) as in section 1.1.

    • Begin daily oral administration of the test compound or vehicle on day 0 and continue until day 21.

  • Assessment of Arthritis:

    • Arthritis Score: Score the severity of arthritis in all four paws daily from day 10 to day 21 on a scale of 0-4 for each paw (0=normal, 4=severe inflammation and ankylosis).

    • Paw Volume: Measure the volume of both hind paws every other day.

    • Body Weight: Record body weight every other day.

  • Terminal Procedures (Day 21):

    • Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6).

    • Harvest hind paws for histopathological examination.

  • Data Analysis:

    • Analyze arthritis scores, paw volume, and body weight changes using two-way ANOVA with repeated measures.

    • Analyze inflammatory marker levels using one-way ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 21)Paw Volume Increase (mL, Day 21)Serum TNF-α (pg/mL)
Vehicle Control-12.5 ± 0.81.2 ± 0.1150 ± 12
(p-hydroxyphenethyl)urea508.2 ± 0.6 0.8 ± 0.08*95 ± 8
(p-hydroxyphenethyl)urea1005.5 ± 0.5 0.5 ± 0.0660 ± 5
Positive Control14.2 ± 0.40.4 ± 0.05 52 ± 4
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Section 2: Toxicology and Pharmacokinetic Studies

Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxic effects of a single oral dose of the test substance.

Experimental Protocol:

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Procedure: Follow the OECD Guideline 423 (Acute Toxic Class Method).

    • Administer a starting dose (e.g., 300 mg/kg) to a group of 3 female rats.

    • Observe animals for mortality and clinical signs of toxicity for 14 days.

    • Depending on the outcome, subsequent groups of 3 female rats are dosed at a lower or higher fixed dose level (5, 50, 300, 2000 mg/kg).

  • Observations:

    • Mortality, clinical signs, body weight changes, and gross pathological findings.

  • Data Analysis:

    • Determine the acute toxic class and the LD50 cut-off value.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated exposure over a 28-day period.

Experimental Protocol:

  • Animal Model: Male and female Wistar rats.

  • Procedure: Follow the OECD Guideline 407.

    • Administer the test substance daily by gavage at three dose levels (e.g., 50, 150, 500 mg/kg/day) to groups of 5 male and 5 female rats for 28 days. A control group receives the vehicle.

  • Observations:

    • Clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and gross and microscopic pathology.

  • Data Analysis:

    • Identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing:

    • Administer a single intravenous (i.v.) dose (e.g., 5 mg/kg) and a single oral (p.o.) dose (e.g., 50 mg/kg) of (p-hydroxyphenethyl)urea to different groups of rats (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples from the jugular vein at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis:

    • Analyze plasma concentrations of (p-hydroxyphenethyl)urea using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1500 ± 120850 ± 95
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)2500 ± 2104500 ± 350
t1/2 (h)2.5 ± 0.33.1 ± 0.4
Bioavailability (F%)-36%

Section 3: Potential Signaling Pathway

Based on the anti-inflammatory activity of related urea compounds, (p-hydroxyphenethyl)urea may exert its effects by modulating key inflammatory signaling pathways. A likely target is the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage cluster_inhibition (p-hydroxyphenethyl)urea Potential Target Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Inhibition Inhibition Inhibition->IKK

Potential Anti-Inflammatory Signaling Pathway.

Application Notes and Protocols for Studying COX-2 Protein Expression Using (p-hydroxyphenethyl)urea and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: In Vivo Assessment of COX-2 Protein Expression in an Inflammatory Model Using 1,3-bis(p-hydroxyphenyl)urea

This application note describes an in vivo method to evaluate the effect of a (p-hydroxyphenethyl)urea analog on COX-2 protein expression in a carrageenan-induced rat paw edema model. This model is a standard for screening potential anti-inflammatory agents.

Background:

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[1] The compound 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory properties by reducing the expression of COX-2 in inflamed tissues.[1][2] This suggests its potential as a tool to study the regulation of COX-2 in vivo.

Data Presentation:

The following table summarizes the dose-dependent effect of 1,3-bis(p-hydroxyphenyl)urea on the expression of COX-2 in carrageenan-induced inflamed rat paw tissue. The data is presented as the percentage of animals showing positive COX-2 expression as determined by immunohistochemistry.

Treatment GroupDose (mg/kg BW)COX-2 Expression (%)
Vehicle Control (0.5% Na CMC)-100
Diclofenac Sodium (Positive Control)2.2520
1,3-bis(p-hydroxyphenyl)urea12.580
1,3-bis(p-hydroxyphenyl)urea2560
1,3-bis(p-hydroxyphenyl)urea5040
1,3-bis(p-hydroxyphenyl)urea10020
1,3-bis(p-hydroxyphenyl)urea20020

Data adapted from Satria D, et al. Pharmacia. 2022.[1][2]

Experimental Protocol: Immunohistochemical Analysis of COX-2 Expression in Rat Paw Tissue

This protocol details the steps for assessing COX-2 protein expression in tissue samples from a carrageenan-induced inflammation model.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% λ-carrageenan solution in saline

  • 1,3-bis(p-hydroxyphenyl)urea

  • Diclofenac sodium

  • 0.5% Sodium Carboxymethyl Cellulose (Na CMC)

  • Formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Primary antibody: Rabbit anti-COX-2 polyclonal antibody

  • Secondary antibody: Goat anti-rabbit IgG (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Microscope

Procedure:

  • Animal Grouping and Treatment:

    • Divide rats into treatment groups (n=5-6 per group): Vehicle control, positive control (diclofenac sodium), and various doses of 1,3-bis(p-hydroxyphenyl)urea.

    • Administer the test compounds or vehicle orally.

  • Induction of Inflammation:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Tissue Collection and Preparation:

    • After a set time point (e.g., 6 hours), euthanize the rats and excise the inflamed paw tissue.

    • Fix the tissue in 10% formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Section the paraffin blocks at a thickness of 4-5 µm using a microtome and mount on glass slides.

  • Immunohistochemistry:

    • Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol to water.

    • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the color by adding DAB substrate solution.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the coverslips.

  • Data Analysis:

    • Examine the slides under a light microscope.

    • Quantify the COX-2 expression by counting the number of positively stained cells in multiple high-power fields.

Mandatory Visualization:

experimental_workflow cluster_animal_prep Animal Preparation & Treatment cluster_inflammation Inflammation Induction cluster_tissue_processing Tissue Processing cluster_ihc Immunohistochemistry animal_grouping Animal Grouping treatment Oral Administration of 1,3-bis(p-hydroxyphenyl)urea animal_grouping->treatment carrageenan_injection Carrageenan Injection in Rat Paw treatment->carrageenan_injection euthanasia Euthanasia & Tissue Excision carrageenan_injection->euthanasia fixation Formalin Fixation euthanasia->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning embedding->sectioning staining COX-2 Staining sectioning->staining imaging Microscopic Analysis staining->imaging

Caption: In vivo experimental workflow for assessing COX-2 expression.

Application Note 2: In Vitro Investigation of Upstream Signaling Pathways of COX-2 Using a Phenolic Acid Phenethyl Urea Compound

This application note outlines an in vitro approach to study the molecular mechanisms by which a (p-hydroxyphenethyl)urea analog, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U), may regulate COX-2 expression by examining its effects on upstream signaling pathways like NF-κB and MAPKs in lipopolysaccharide (LPS)-stimulated macrophages.

Background:

The expression of COX-2 is tightly regulated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] The compound DSHP-U has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells by suppressing these signaling cascades.[3]

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol describes how to use Western blotting to determine the effect of DSHP-U on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of DSHP-U for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for NF-κB activation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • Use β-actin as a loading control.

Mandatory Visualization:

Caption: Putative signaling pathway modulated by DSHP-U.

References

Application Notes and Protocols: Development of (p-Hydroxyphenethyl)urea Derivatives as Lead Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urea-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents for a wide range of diseases.[1][2] The urea moiety's ability to form stable hydrogen bonds with biological targets makes it a valuable functional group in drug design.[1] This document focuses on the development of (p-hydroxyphenethyl)urea and its derivatives as lead compounds, highlighting their synthesis, biological activities, and potential therapeutic applications. These compounds have shown promise in areas such as anti-inflammatory, anticancer, and antimicrobial research.[3][4][5]

Synthesis of (p-Hydroxyphenethyl)urea Derivatives

The synthesis of (p-hydroxyphenethyl)urea derivatives can be achieved through several established methods. A common approach involves the reaction of a phenethylamine derivative with an isocyanate or a carbamoyl chloride.[6][7]

General Synthetic Protocol

A versatile method for synthesizing unsymmetrical urea derivatives involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling reagent.[4]

Materials:

  • 4-Hydroxyphenethylamine (Tyramine)

  • Substituted amine or aniline

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the substituted amine or aniline in the anhydrous solvent.

  • Add CDI to the solution and stir at room temperature for 1-2 hours to form the corresponding carbamate intermediate.

  • In a separate flask, dissolve 4-hydroxyphenethylamine in the anhydrous solvent.

  • Add the 4-hydroxyphenethylamine solution to the reaction mixture containing the carbamate intermediate.

  • Stir the reaction mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired (p-hydroxyphenethyl)urea derivative.

A representative synthetic workflow is illustrated below:

G cluster_synthesis Synthesis Workflow amine Substituted Amine intermediate Carbamate Intermediate amine->intermediate + CDI cdi CDI product (p-Hydroxyphenethyl)urea Derivative intermediate->product + 4-Hydroxyphenethylamine tyramine 4-Hydroxyphenethylamine purification Purification product->purification

Caption: General workflow for the synthesis of (p-hydroxyphenethyl)urea derivatives.

Biological Activities and Lead Compound Development

(p-Hydroxyphenethyl)urea derivatives have been investigated for various biological activities, demonstrating their potential as lead compounds for different therapeutic targets.

Anti-inflammatory Activity

Certain phenolic acid phenethyl urea compounds have shown significant anti-inflammatory properties. For instance, (E)-1-(3,4-dihydroxystyryl)-3-(4-hydroxyphenethyl)urea (DSHP-U) was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

DSHP-U exerts its anti-inflammatory effects by suppressing the activation of key signaling pathways. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase, which are components of the mitogen-activated protein kinase (MAPK) pathway.[3] Furthermore, it prevents the nuclear translocation of the NF-κB p65 subunit by inhibiting the phosphorylation and degradation of IκBα.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS DSHP_U (p-Hydroxyphenethyl)urea Derivative (DSHP-U) DSHP_U->MAPK inhibits DSHP_U->NFkB inhibits NO NO iNOS->NO

Caption: Inhibition of MAPK and NF-κB pathways by a (p-hydroxyphenethyl)urea derivative.

Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the (p-hydroxyphenethyl)urea derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Quantitative Data:

CompoundConcentration (µM)NO Production Inhibition (%)Reference
DSHP-U50Suppressed LPS-induced NO production[3]
Anticancer Activity

Unsymmetrical urea derivatives containing a phenethylamine ring have demonstrated cytotoxic activity against various cancer cell lines.[4]

Cell Culture:

  • Culture cancer cell lines (e.g., HeLa, SH-SY5Y, A549) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

MTT Assay:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with different concentrations of the (p-hydroxyphenethyl)urea derivative for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Quantitative Data:

CompoundCell LineIC50 (µg/mL)Reference
1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) ureaHeLa50.61[4]
SH-SY5Y104[4]
A54972.33[4]
Antimicrobial Activity

Phenyl-urea based small molecules have been identified as inhibitors of Penicillin Binding Protein 4 (PBP4) in Staphylococcus aureus, suggesting their potential as antimicrobial agents to combat antibiotic resistance.[6]

G cluster_antimicrobial Antimicrobial Drug Discovery Workflow synthesis Synthesis of Urea Derivatives screening Primary Antimicrobial Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo

Caption: A typical workflow for the discovery of antimicrobial urea derivatives.

Conclusion

(p-Hydroxyphenethyl)urea and its derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. The synthetic accessibility and the potential for chemical modification make this class of compounds attractive for the development of novel therapeutics. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to explore the therapeutic potential of (p-hydroxyphenethyl)urea derivatives. Further investigation into their structure-activity relationships and mechanisms of action will be crucial for advancing these lead compounds into clinical development.

References

Troubleshooting & Optimization

optimizing reaction conditions for high-yield (p-hydroxyphenethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the high-yield synthesis of (p-hydroxyphenethyl)urea.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis of (p-hydroxyphenethyl)urea, particularly when using the robust and scalable method involving tyramine and potassium cyanate.

Issue / Question Potential Cause(s) Recommended Solution(s)
Q1: Why is my reaction yield consistently low? 1. Impure Starting Materials: Tyramine may have oxidized (indicated by a pink or brown color). Potassium cyanate can decompose.1. Use high-purity, colorless tyramine. If it's discolored, consider recrystallization. Use fresh, dry potassium cyanate.
2. Incorrect pH: The reaction of the amine with cyanate to form the isocyanate intermediate is acid-catalyzed. If the solution is not sufficiently acidic, the reaction will be slow.2. Ensure the initial solution of tyramine is acidic (pH 2-3) before adding the cyanate solution. Use a pH meter for accuracy.
3. Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions or decomposition.3. Maintain the reaction temperature in the recommended range (e.g., 35-50°C) as specified in the protocol.[1]
4. Incomplete Precipitation: The product may be partially soluble in the reaction mixture.4. After the reaction is complete, cool the mixture in an ice bath (0-5°C) for an extended period (2-4 hours) to maximize precipitation before filtration.[1]
Q2: The product has a pink or brown discoloration. What is the cause and how can I fix it? Oxidation of the Phenolic Group: The p-hydroxyl group on the tyramine moiety is susceptible to air oxidation, especially under non-acidic or basic conditions, leading to colored impurities.1. During Reaction: Keep the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if discoloration is a persistent issue.
2. Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol). Adding a small amount of a reducing agent like sodium bisulfite during workup or recrystallization can sometimes help.
Q3: My product is difficult to filter and appears gummy or oily. 1. Incomplete Reaction: Unreacted starting materials or oily intermediates can interfere with crystallization.1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). Ensure sufficient reaction time.
2. Incorrect Solvent for Precipitation: The solvent polarity may not be optimal for inducing sharp crystallization.2. Ensure the final mixture is sufficiently aqueous. If organic co-solvents were used, they might need to be removed under reduced pressure before precipitation.
Q4: Do I need to protect the phenolic hydroxyl group on tyramine? Generally No: For the reaction with potassium cyanate in an aqueous acidic medium, the nucleophilicity of the primary amine is significantly greater than that of the phenolic hydroxyl group. The amine will react selectively.[2][3]Protection is typically not required for this specific synthesis route, which simplifies the overall process. If using highly reactive reagents (e.g., phosgene derivatives) or harsh basic conditions, protection might become necessary.

Frequently Asked Questions (FAQs)

Q5: What is the most straightforward and scalable method for synthesizing (p-hydroxyphenethyl)urea? A: The reaction of a primary amine (tyramine) with potassium or sodium cyanate in a slightly acidic aqueous solution is a practical, cost-effective, and scalable method.[1][3] This approach avoids the use of hazardous reagents like isocyanates or phosgene and often results in a product that precipitates directly from the reaction mixture in high purity.[3]

Q6: Which solvent system is recommended for this synthesis? A: Water is an excellent and environmentally friendly solvent for the reaction between amines and potassium cyanate.[3] An acidic medium, such as aqueous acetic acid or dilute HCl, is used to facilitate the formation of the isocyanic acid intermediate.[1][4]

Q7: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an effective method. Use a mobile phase that provides good separation between the starting material (tyramine) and the product ((p-hydroxyphenethyl)urea). A typical system might be Dichloromethane:Methanol (e.g., 9:1 v/v). The product, being more polar due to the urea group, will have a lower Rf value than tyramine. Stain with ninhydrin (to visualize the primary amine of tyramine) and examine under UV light.

Q8: What is the best way to purify the final product? A: The product often precipitates from the reaction mixture and can be collected by simple filtration, followed by washing with cold water to remove inorganic salts.[1] For higher purity, recrystallization from aqueous ethanol or a methanol/water mixture is effective.[5]

Experimental Protocol: Synthesis via Potassium Cyanate

This protocol is adapted from established methods for the synthesis of arylureas.[1][3]

Materials:

  • Tyramine (2-(4-Hydroxyphenyl)ethylamine)

  • Potassium Cyanate (KOCN)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve Tyramine: In a round-bottom flask, dissolve tyramine (1.0 eq) in a solution of glacial acetic acid and deionized water. A typical ratio is approximately 2.5 mL of acetic acid and 5 mL of water per gram of tyramine.

  • Warm the Solution: Gently warm the solution to 35-40°C with stirring until all the tyramine has dissolved completely.

  • Prepare Cyanate Solution: In a separate beaker, prepare a solution of potassium cyanate (1.5 eq) in deionized water (approx. 7 mL of water per gram of KOCN). Warm this solution to 35-40°C.

  • Initiate Reaction: Add a small portion (approx. 10%) of the warm potassium cyanate solution to the stirred tyramine solution. A white precipitate of (p-hydroxyphenethyl)urea should begin to form.

  • Complete Addition: Once precipitation has started, add the remainder of the cyanate solution quickly with vigorous stirring. The temperature may rise by 10-15°C.[1]

  • Reaction and Aging: Continue to stir the resulting thick suspension for 15-20 minutes. Then, allow the mixture to stand at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Product Isolation: Cool the flask in an ice bath to 0-5°C for at least 2 hours to maximize precipitation. Collect the white crystalline product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted cyanate and other inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • (Optional) Recrystallization: For higher purity, dissolve the crude product in a minimum amount of hot 70% aqueous ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to crystallize. Filter and dry the purified product.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Tyramine in aq. Acetic Acid react1 Mix Solutions (35-40°C) prep1->react1 prep2 Dissolve KOCN in Water prep2->react1 react2 Stir & Age (2-3 hours) react1->react2 react3 Cool in Ice Bath (>2 hours) react2->react3 workup1 Vacuum Filtration react3->workup1 workup2 Wash with Cold Water workup1->workup2 workup3 Dry Under Vacuum workup2->workup3 workup4 Pure Product workup3->workup4

Caption: General workflow for (p-hydroxyphenethyl)urea synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_sm Check Purity of Tyramine & KOCN start->check_sm check_ph Verify Reaction pH (Should be acidic) check_sm->check_ph Pure action_sm Use fresh/purified starting materials check_sm->action_sm Impure check_temp Monitor Reaction Temperature check_ph->check_temp Correct action_ph Adjust pH with Acetic Acid check_ph->action_ph Incorrect check_precip Ensure Complete Precipitation check_temp->check_precip Correct action_temp Maintain 35-50°C check_temp->action_temp Incorrect action_precip Cool longer at 0-5°C check_precip->action_precip Incomplete end_node Improved Yield check_precip->end_node Complete action_sm->check_ph action_ph->check_temp action_temp->check_precip action_precip->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (p-hydroxyphenethyl)urea Synthesis

Welcome to the technical support center for the synthesis of (p-hydroxyphenethyl)urea, also known as N-(4-hydroxyphenethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (p-hydroxyphenethyl)urea?

A1: The most prevalent and straightforward method is the reaction of tyramine (p-hydroxyphenethylamine) with an isocyanate source.[1][2][3] A common laboratory-scale synthesis involves reacting tyramine with a suitable isocyanate in an appropriate solvent like acetonitrile or dichloromethane (DCM).[1][4] Alternatively, reagents like 1,1'-carbonyldiimidazole (CDI) can be used to form the urea linkage in a two-step, one-pot synthesis, which avoids handling toxic phosgene or isocyanates directly.[2][3][5]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are tyramine [4-(2-aminoethyl)phenol] and a urea-forming reagent.[6] Tyramine can be sourced commercially or synthesized from the amino acid tyrosine through decarboxylation.[6][7] The urea-forming reagent is typically an isocyanate or a phosgene equivalent like carbonyldiimidazole (CDI).[2][5]

Q3: Why is the phenolic hydroxyl group of tyramine a concern during synthesis?

A3: The phenolic hydroxyl group is nucleophilic and can react with electrophilic reagents like isocyanates or CDI. This can lead to the formation of carbamate side products, reducing the overall yield of the desired urea. In some cases, protection of the hydroxyl group may be necessary, although many protocols proceed without it, relying on the higher nucleophilicity of the primary amine.

Q4: Are there any safer alternatives to using phosgene or isocyanates?

A4: Yes, due to the high toxicity of phosgene and the hazardous nature of many isocyanates, several safer alternatives are widely used.[5] 1,1'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent phosgene substitute for forming ureas.[2][4][5] Other methods include the use of triphosgene (a solid, easier-to-handle phosgene equivalent), or rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements to generate an isocyanate intermediate in situ.[4][5][8]

Troubleshooting Guide: Common Side Products

Problem 1: My reaction is forming a significant amount of a symmetrical urea byproduct (N,N'-bis(p-hydroxyphenethyl)urea). What is causing this?

  • Cause: This typically occurs when using phosgene equivalents like CDI or triphosgene. If the tyramine is allowed to react with both sides of the carbonyl source before the second amine is introduced (in the case of unsymmetrical urea synthesis), or if two molecules of tyramine react with one molecule of the carbonylating agent, the symmetrical urea will form. The order of addition is critical in these reactions.[4]

  • Solution:

    • Controlled Addition: When using CDI, first react the CDI with one of the amine starting materials to form the carbamoylimidazole intermediate. Once this intermediate is formed, slowly add the second amine (in this case, tyramine) to the reaction mixture. This sequential addition minimizes the formation of the symmetrical byproduct.[2][3][8]

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) during the formation of the intermediate can help control the reaction rate and improve selectivity.[2]

Problem 2: I'm observing a byproduct with a higher molecular weight, possibly a di-substituted product on the tyramine moiety. How can I prevent this?

  • Cause: The phenolic hydroxyl group on the tyramine is susceptible to reaction with the isocyanate or activated carbonyl intermediate, leading to the formation of a carbamate linkage in addition to the urea. This results in a di-substituted product.

  • Solution:

    • Use of a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of bases like triethylamine or pyridine, which can activate the hydroxyl group.

    • Protecting Group Strategy: Protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before the urea formation step. The protecting group can be removed in a subsequent step after the urea is formed.

    • Optimize Stoichiometry: Use a stoichiometry of approximately 1:1 between the tyramine and the isocyanate/activated carbonyl reagent to minimize side reactions.

Problem 3: My final product is contaminated with biuret. What is biuret and how do I remove it?

  • Cause: Biuret is a common impurity in synthetic urea and is formed when two molecules of urea condense with the loss of an ammonia molecule.[9] This can be promoted by excessive heat during the reaction or workup.

  • Solution:

    • Temperature Management: Avoid excessive heating of the reaction mixture and during the removal of solvent.

    • Purification: Biuret often has different solubility properties than the desired product. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective at removing it. Column chromatography can also be used for more difficult separations.

Quantitative Data Summary

The table below summarizes typical reaction conditions and their impact on product yield and purity. These are representative values and may vary based on specific reagents and laboratory conditions.

ParameterCondition A (CDI)Condition B (Isocyanate)Potential Outcome
Carbonyl Source 1,1'-Carbonyldiimidazole (CDI)Aryl/Alkyl IsocyanateCDI is safer but may require careful order of addition to prevent symmetrical byproducts.[4][5]
Stoichiometry (Tyramine:Reagent) 1 : 1.21 : 1.1A slight excess of the carbonylating agent can drive the reaction to completion.
Solvent Dichloromethane (DCM) / WaterAcetonitrileChoice of solvent affects solubility and reaction rate.[1][4]
Temperature 0 °C to Room TempRoom TemperatureLower temperatures can increase selectivity and reduce side product formation.[2]
Reaction Time 4-6 hours2-5 hoursMonitored by Thin Layer Chromatography (TLC) for completion.[1][2]
Typical Yield 65-80%70-90%Isocyanate routes are often higher yielding if side reactions are controlled.
Major Side Product Symmetrical UreaCarbamate (O-acylation)Dependent on the reactivity of the phenolic -OH group.

Experimental Protocols

Protocol 1: Synthesis of (p-hydroxyphenethyl)urea using CDI

This protocol is adapted from general procedures for urea synthesis using CDI.[2][3]

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.2 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • First Amine Addition: In a separate flask, dissolve tyramine (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred CDI solution at 0 °C.

  • Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the carbamoylimidazole intermediate by TLC.

  • Ammonia Addition: To form the parent (p-hydroxyphenethyl)urea, bubble ammonia gas through the solution or add a solution of ammonium hydroxide and stir vigorously overnight.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (p-hydroxyphenethyl)urea.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of (p-hydroxyphenethyl)urea.

G Troubleshooting Workflow for (p-hydroxyphenethyl)urea Synthesis cluster_start cluster_problems cluster_impurity_id cluster_solutions start Analysis of Crude Product (TLC, LC-MS, NMR) low_yield Low Yield / Incomplete Reaction start->low_yield Identify Issue impurity Major Impurity Detected start->impurity Identify Issue start_mat Excess Starting Material low_yield->start_mat Possible Cause sol_time_temp Increase Reaction Time or Temperature low_yield->sol_time_temp Possible Cause sol_reagent Check Reagent Purity/ Activity low_yield->sol_reagent Possible Cause sym_urea Symmetrical Urea (R-NH-CO-NH-R) impurity->sym_urea Identify Impurity carbamate Carbamate Byproduct (R-O-CO-NHR') impurity->carbamate Identify Impurity sol_order Modify Order of Addition (Sequential Dosing) sym_urea->sol_order Solution sol_protect Protect Phenolic -OH (e.g., TBDMS, Bn) carbamate->sol_protect Solution sol_stoich Adjust Stoichiometry start_mat->sol_stoich Solution

References

Technical Support Center: (p-hydroxyphenethyl)urea Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of (p-hydroxyphenethyl)urea.

Frequently Asked Questions (FAQs)

Q1: I'm starting to work with (p-hydroxyphenethyl)urea and I'm concerned about its aqueous solubility. What should I expect?

A: (p-hydroxyphenethyl)urea possesses both a phenolic hydroxyl group and a urea moiety. While the urea group can participate in hydrogen bonding, the molecule's overall structure, which includes a non-polar ethyl-phenyl group, suggests that it is likely to have low aqueous solubility. This is a common challenge for many phenolic compounds and urea derivatives, which often exhibit poor solubility due to strong intermolecular hydrogen bonding in their crystal lattice.[1][2] Researchers should anticipate the need for solubility enhancement techniques for most aqueous-based experimental and formulation work.

Q2: What are the primary strategies I should consider for improving the aqueous solubility of (p-hydroxyphenethyl)urea?

A: Several established methods can be employed to enhance the solubility of poorly water-soluble compounds like (p-hydroxyphenethyl)urea.[3][4] The most common and effective strategies include:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the phenolic hydroxyl group.

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[5]

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin to encapsulate the hydrophobic portion of the molecule.[6][7]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier at the molecular level to improve wettability and dissolution rate.[8][9]

The choice of method depends on the specific requirements of your experiment or formulation, such as the desired final concentration, acceptable excipients, and stability considerations.

Troubleshooting Guides & Experimental Protocols

Method 1: pH Adjustment

FAQ & Troubleshooting

Q3: I tried adjusting the pH to increase the solubility of (p-hydroxyphenethyl)urea, but the compound precipitated upon storage. What went wrong?

A: This is a common issue related to the stability of the solution. While increasing the pH will deprotonate the phenolic hydroxyl group and increase solubility, the resulting phenoxide is more susceptible to oxidation, which can lead to degradation and precipitation over time.[10] Also, ensure that the buffer capacity of your solution is sufficient to maintain the target pH, as exposure to atmospheric CO₂ can lower the pH of unbuffered or weakly buffered alkaline solutions, causing the compound to precipitate.

Troubleshooting Steps:

  • Confirm pH Stability: Re-measure the pH of the solution after precipitation to check for any drift.

  • Increase Buffer Capacity: If the pH has changed, use a buffer with a higher concentration.

  • Protect from Oxidation: Prepare solutions fresh, store them under an inert atmosphere (e.g., nitrogen or argon), and keep them protected from light. Consider adding an antioxidant if compatible with your application.

  • Assess Compound Stability: Use a stability-indicating method like HPLC to check for degradation products in the precipitate and supernatant.

Experimental Protocol: Solubility Determination as a Function of pH
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 10.0.

  • Sample Preparation: Add an excess amount of (p-hydroxyphenethyl)urea to a known volume of each buffer solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Illustrative Data Presentation

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate expected trends.

Table 1: Illustrative Aqueous Solubility of (p-hydroxyphenethyl)urea at Different pH Values (25°C)

pH Buffer System Illustrative Solubility (mg/mL)
6.0 Phosphate 0.5
7.0 Phosphate 1.2
8.0 Phosphate 5.8
9.0 Borate 25.0

| 10.0 | Borate | 60.0 |

Method 2: Co-solvency

FAQ & Troubleshooting

Q4: I'm using a co-solvent to dissolve (p-hydroxyphenethyl)urea, but the compound crashes out when I dilute the solution with water. How can I prevent this?

A: This phenomenon, known as precipitation upon dilution, occurs when the concentration of the co-solvent is reduced to a point where it can no longer maintain the drug in solution. The key is to ensure that the final concentration of both the co-solvent and the compound are below the solubility limit in the final aqueous medium.

Troubleshooting Steps:

  • Determine the Miscibility Profile: Systematically test the solubility of your compound in various co-solvent/water ratios to understand its solubility profile.

  • Control Dilution: When diluting, add the aqueous phase to the co-solvent solution slowly and with vigorous stirring to avoid localized areas of high supersaturation.

  • Use a Surfactant: In some cases, adding a small amount of a pharmaceutically acceptable surfactant can help stabilize the diluted solution and prevent precipitation.[5]

Experimental Protocol: Preparation and Evaluation of a Co-solvent System
  • Co-solvent Selection: Select common water-miscible co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Stock Solution Preparation: Prepare stock solutions of (p-hydroxyphenethyl)urea in each pure co-solvent.

  • Solubility Measurement: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Equilibration and Quantification: Following the same procedure as in the pH adjustment protocol (Steps 2-5), determine the saturation solubility of (p-hydroxyphenethyl)urea in each mixture.

Illustrative Data Presentation

Disclaimer: The following data is for illustrative purposes only.

Table 2: Illustrative Solubility of (p-hydroxyphenethyl)urea in Various Co-solvent Systems (25°C)

Co-solvent % Co-solvent (v/v) in Water Illustrative Solubility (mg/mL)
Ethanol 20% 4.5
40% 15.2
Propylene Glycol 20% 6.8
40% 22.5
PEG 400 20% 8.1

| | 40% | 28.9 |

Method 3: Cyclodextrin Inclusion Complexation

FAQ & Troubleshooting

Q5: The solubility enhancement with β-cyclodextrin was lower than I expected. Are there other options?

A: Yes. The size of the cyclodextrin's hydrophobic cavity is crucial for effective complexation.[6] If the guest molecule is too large or too small for the cavity, the inclusion will be suboptimal. Native β-cyclodextrin also has relatively low aqueous solubility itself. Consider using chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and can often form more stable complexes.[7][11]

Experimental Protocol: Phase Solubility Study with Cyclodextrins
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD from 0 to 40% w/v).

  • Sample Preparation: Add an excess amount of (p-hydroxyphenethyl)urea to each cyclodextrin solution.

  • Equilibration and Quantification: Follow the same procedure as in the pH adjustment protocol (Steps 3-5) to determine the concentration of the dissolved compound at each cyclodextrin concentration.

  • Data Analysis: Plot the total dissolved concentration of (p-hydroxyphenethyl)urea against the molar concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and stoichiometry.

Illustrative Data Presentation

Disclaimer: The following data is for illustrative purposes only.

Table 3: Illustrative Solubility of (p-hydroxyphenethyl)urea with HP-β-CD (25°C)

HP-β-CD Concentration (% w/v) Illustrative Solubility (mg/mL)
0 0.3
5 4.5
10 9.2
20 18.8

| 40 | 38.0 |

Method 4: Solid Dispersion

FAQ & Troubleshooting

Q6: My solid dispersion, prepared by the solvent evaporation method, is sticky and difficult to handle. What should I do?

A: A sticky or oily product often indicates that the glass transition temperature (Tg) of the amorphous system is below room temperature. This can be caused by residual solvent or an inappropriate drug-to-carrier ratio.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the product under vacuum for an extended period, possibly at a slightly elevated temperature (well below the Tg), to remove all traces of the solvent.

  • Adjust Drug-to-Carrier Ratio: A high drug loading can plasticize the carrier, lowering the Tg. Try preparing dispersions with a lower drug-to-carrier ratio (e.g., 1:5 or 1:10).

  • Select a Different Carrier: Choose a carrier with a higher Tg, such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[12][13]

Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
  • Component Dissolution: Dissolve both (p-hydroxyphenethyl)urea and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol) at a specific ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier by weight).[4]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Product Processing: Scrape the dried solid dispersion from the flask, gently grind it with a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure compound in an aqueous medium.

Visualizations

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_eval Evaluation cluster_end Outcome start Poorly Soluble Compound (p-hydroxyphenethyl)urea ph pH Adjustment start->ph Select Method cosolvent Co-solvency start->cosolvent Select Method cyclo Cyclodextrin Complexation start->cyclo Select Method sd Solid Dispersion start->sd Select Method eval Measure Solubility & Stability ph->eval cosolvent->eval cyclo->eval sd->eval end_node Optimized Formulation or Experimental Conditions eval->end_node Select best outcome

Caption: Workflow for selecting a solubility enhancement method.

G cluster_cyclo Cyclodextrin (Host) cluster_drug Drug (Guest) cluster_complex Inclusion Complex in Water cyclo Hydrophilic Exterior Hydrophobic Cavity complex Increased Aqueous Solubility cyclo->complex Forms Complex drug (p-hydroxyphenethyl)urea drug->complex Encapsulation

Caption: Mechanism of cyclodextrin inclusion complexation.

G A 1. Dissolve Drug and Carrier (e.g., PVP) in Solvent B 2. Remove Solvent (Rotary Evaporation) A->B C 3. Dry Solid Film (Vacuum Oven) B->C D 4. Mill and Sieve to get Powder C->D E Amorphous Solid Dispersion D->E

Caption: Solid dispersion preparation by solvent evaporation.

References

minimizing biuret impurity formation during (p-hydroxyphenethyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (p-hydroxyphenethyl)urea Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the synthesis of (p-hydroxyphenethyl)urea, focusing on the critical issue of minimizing biuret impurity formation.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What is biuret and why is it a critical impurity in (p-hydroxyphenethyl)urea synthesis?

Biuret (NH₂CONHCONH₂) is a common byproduct formed during urea-based syntheses. It arises from the condensation of two urea molecules with the elimination of ammonia. In the context of drug development and research, biuret is an undesirable impurity because its presence can alter the physicochemical properties, toxicology profile, and therapeutic efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies require strict control over impurities, making biuret minimization a critical process parameter.

Q2: What is the primary cause of biuret formation during the synthesis?

The formation of biuret is predominantly a temperature-dependent process.[1] When urea is heated above its melting point (approx. 133°C), it begins to decompose into isocyanic acid (HNCO) and ammonia (NH₃).[2][3] This highly reactive isocyanic acid can then attack the nucleophilic nitrogen of another urea molecule to form biuret.[1][4]

Key Factors Influencing Biuret Formation:

  • High Temperature: The rate of urea decomposition into isocyanic acid increases significantly with temperature.[1][3] Temperatures above 160°C can lead to rapid biuret formation.[3][4]

  • Prolonged Reaction Time: Longer exposure to high temperatures provides more opportunity for urea to decompose and for the subsequent reaction to form biuret.[1]

  • Low Ammonia Partial Pressure: The decomposition of urea is a reversible equilibrium reaction. A lower concentration of ammonia in the reaction environment shifts the equilibrium towards the formation of isocyanic acid, thereby promoting biuret synthesis.[1]

Q3: How can I adjust my experimental setup to minimize biuret formation?

Controlling the reaction temperature is the most crucial factor. The synthesis should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate between tyramine (p-hydroxyphenethylamine) and urea.

Recommendations:

  • Strict Temperature Control: Maintain the reaction temperature below 150°C, ideally in the 135-145°C range. This keeps the urea molten while minimizing the rate of its decomposition into isocyanic acid.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions but has a minimal direct effect on biuret formation, which is thermally driven.

  • Efficient Mixing: Ensure uniform heat distribution throughout the reaction mixture with efficient stirring to avoid localized "hot spots" where the temperature could exceed the desired limit and accelerate biuret formation.

Q4: My product is contaminated with biuret. How can I purify it?

If biuret has formed, several purification strategies can be employed:

  • Recrystallization: This is the most common method. (p-hydroxyphenethyl)urea and biuret may have different solubility profiles in various solvents. Experiment with solvent systems (e.g., water, ethanol, acetone-water mixtures) to selectively crystallize the desired product, leaving the more soluble biuret impurity in the mother liquor.[5]

  • Aqueous Washing: Biuret has some solubility in water. Washing the crude solid product with a controlled amount of cold water can help remove biuret.[5] However, this may also lead to some loss of the desired product.

  • Chromatography: For small-scale purifications or to obtain very high purity material, column chromatography can be effective at separating the product from biuret and other impurities.

Section 2: Experimental Protocols

Protocol 2.1: Synthesis of (p-hydroxyphenethyl)urea with Minimized Biuret Formation

This protocol is designed to favor the direct reaction of tyramine with urea while minimizing the thermal decomposition of urea.

Materials:

  • Tyramine (p-hydroxyphenethylamine)

  • Urea (low-biuret grade recommended)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and nitrogen inlet/outlet

  • Heating mantle or oil bath

Procedure:

  • Reactant Charging: To the reaction vessel, add tyramine and a molar excess of urea (e.g., a 1:5 molar ratio of tyramine to urea).

  • Inerting: Purge the vessel with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Heating and Reaction:

    • Begin stirring the solid mixture.

    • Slowly heat the vessel to 140°C. The mixture will become a molten slurry.

    • Crucially, maintain the internal temperature strictly between 140-145°C. Use a calibrated thermometer immersed in the reaction mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to approximately 80-90°C.

    • Slowly add deionized water to the warm slurry with vigorous stirring to dissolve the excess urea and biuret.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath to precipitate the crude (p-hydroxyphenethyl)urea.

    • Collect the solid product by vacuum filtration.

  • Purification (Recrystallization):

    • Wash the crude solid on the filter with a small amount of cold deionized water to remove residual urea and biuret.

    • Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to achieve high purity.

    • Dry the purified product under vacuum.

Section 3: Process & Mechanism Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways involved.

G cluster_workflow Experimental Workflow Reactants Charge Tyramine & Urea (1:5 molar ratio) Heating Heat to 140-145°C under Nitrogen Atmosphere Reactants->Heating Stirring Monitoring Monitor Reaction (TLC / HPLC) Heating->Monitoring Quench Cool and Quench with Deionized Water Monitoring->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Purify Recrystallize & Dry Filter->Purify Analysis Final Purity Analysis (HPLC, NMR) Purify->Analysis

Caption: General workflow for the synthesis of (p-hydroxyphenethyl)urea.

G cluster_pathway Reaction Pathways Urea1 Urea Product (p-hydroxyphenethyl)urea (Desired Product) Urea1->Product Desired Reaction Tyramine Tyramine Tyramine->Product Desired Reaction Urea2 Urea Heat Δ (>133°C) Urea2->Heat HNCO Isocyanic Acid (HNCO) Heat->HNCO Decomposition Ammonia Ammonia (NH3) Heat->Ammonia Biuret Biuret (Impurity) HNCO->Biuret Side Reaction Urea3 Urea Urea3->Biuret Side Reaction

References

overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Urea, (p-hydroxyphenethyl)-, also known as 2-(4-hydroxyphenyl)ethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of Urea, (p-hydroxyphenethyl)-?

A1: The most critical factors include the choice of solvent, the cooling rate, the presence of impurities, and the degree of supersaturation. The phenolic hydroxyl group and the urea moiety can both participate in hydrogen bonding, making solvent selection particularly important.

Q2: How do I choose an appropriate solvent for the recrystallization of Urea, (p-hydroxyphenethyl)-?

A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For phenolic ureas, polar protic solvents like ethanol or methanol, or a mixture of solvents, are often a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific sample. The ideal solvent will dissolve your compound when hot but allow for the formation of crystals upon cooling, while impurities remain dissolved at all temperatures.[1]

Q3: My compound is precipitating as an oil rather than crystals. What should I do?

A3: "Oiling out" can occur if the solution is cooled too quickly or if the concentration of the solute is too high. Try one of the following solutions:

  • Slow down the cooling rate by allowing the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Use a different solvent or a solvent mixture.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.[1]

Q4: Crystal formation is not starting, even after the solution has cooled. How can I induce crystallization?

A4: If crystals do not form spontaneously, you can try the following techniques:

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the crystallization flask below the solvent level. This can create microscopic imperfections on the glass that promote crystal growth.[1]

  • Reduce the volume of solvent: If too much solvent was added, you can evaporate some of it to increase the concentration of the compound and induce crystallization.

Q5: How can I remove insoluble impurities during recrystallization?

A5: If your sample contains insoluble impurities, they can be removed by performing a hot filtration. After dissolving your compound in the hot solvent, quickly filter the hot solution through a pre-warmed funnel with filter paper. The insoluble impurities will be trapped on the filter paper, and the hot, clear filtrate can then be allowed to cool to form crystals.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation - Solution is not sufficiently supersaturated.- Cooling is too slow for nucleation to begin.- Evaporate some of the solvent to increase concentration.- Try a different solvent in which the compound is less soluble at cold temperatures.- Induce crystallization by seeding or scratching.[1]
Formation of an oil instead of crystals - Cooling rate is too rapid.- The boiling point of the solvent is much lower than the melting point of the solute.- High concentration of impurities.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath.- Redissolve the oil in more hot solvent and cool slowly.- Consider using a solvent with a higher boiling point or a solvent mixture.
Low yield of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Incomplete transfer of crystals during filtration.- Reduce the initial volume of solvent used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter to recover all crystals.[1][3]
Crystals are discolored or appear impure - Impurities co-precipitated with the product.- Inefficient removal of mother liquor.- Ensure the chosen solvent effectively separates the compound from the impurities (impurities should remain in solution).- Wash the filtered crystals with a small amount of fresh, cold solvent.[3]- Consider a second recrystallization step if purity is still low.
Very fine, powder-like crystals - Very rapid cooling and nucleation.- Slow down the cooling process to encourage the growth of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: General Recrystallization of Urea, (p-hydroxyphenethyl)-
  • Solvent Selection: In a small test tube, add a small amount of your crude Urea, (p-hydroxyphenethyl)-. Add a few drops of a candidate solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold. Potential starting solvents include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: Place the crude Urea, (p-hydroxyphenethyl)- in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is best to add the solvent in small portions while heating and swirling the flask.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.[1]

Data Presentation

Table 1: Qualitative Solubility of Urea, (p-hydroxyphenethyl)- and Related Compounds in Common Solvents
Compound Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
Urea, (p-hydroxyphenethyl)-EthanolSparingly SolubleSolubleA potential solvent for recrystallization.
Urea, (p-hydroxyphenethyl)-MethanolSparingly SolubleSolubleSimilar to ethanol, a good candidate for recrystallization.
Urea, (p-hydroxyphenethyl)-WaterSparingly SolubleModerately SolubleMay require a large volume of water; a mixed solvent system with an alcohol might be more effective.
Urea, (p-hydroxyphenethyl)-DichloromethaneSlightly SolubleModerately SolubleCan be used in solvent mixtures for purification.
Urea, (p-hydroxyphenethyl)-Tetrahydrofuran (THF)SolubleVery SolubleLikely too soluble for effective recrystallization on its own.

Note: This table is based on general principles for phenolic ureas and information from the synthesis of related compounds. Experimental verification is highly recommended.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude solid to flask B Add minimum amount of hot solvent A->B C Heat and swirl to dissolve B->C D Insoluble impurities present? C->D E Perform hot filtration D->E Yes G Cool solution slowly to room temperature D->G No F Collect hot filtrate E->F F->G H Cool in ice bath G->H I Crystals form H->I J Collect crystals by vacuum filtration I->J K Wash crystals with cold solvent J->K L Dry crystals K->L Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impure Solutions for Impure Crystals A Crystallization Experiment B Successful Crystal Formation? A->B C No Crystals Formed B->C No D Oil Formation B->D No E Low Yield B->E No F Impure Crystals B->F No G Proceed to Characterization B->G Yes H Concentrate Solution C->H I Seed or Scratch C->I J Change Solvent C->J K Slow Cooling Rate D->K L Add More Solvent & Recool D->L M Change Solvent D->M N Reduce Solvent Volume E->N O Ensure Thorough Cooling E->O P Wash with Cold Solvent F->P Q Perform Recrystallization Again F->Q

References

effective removal of unreacted starting materials from (p-hydroxyphenethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (p-hydroxyphenethyl)urea. Below you will find troubleshooting guides and frequently asked questions to assist in the effective removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my (p-hydroxyphenethyl)urea product?

A1: Based on common synthetic routes, the most likely unreacted starting materials are p-hydroxyphenethylamine and urea. The purification strategies outlined in this guide are primarily focused on the removal of these two compounds.

Q2: How can I quickly assess the purity of my (p-hydroxyphenethyl)urea sample?

A2: Thin-Layer Chromatography (TLC) is an effective initial method. By running your crude product alongside standards of your starting materials on a silica gel plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of unreacted starting materials. The product, being more polar than p-hydroxyphenethylamine but potentially less polar than urea, should have a distinct Rf value.

Q3: My final product appears oily or as a sticky solid. What could be the cause?

A3: This often indicates the presence of impurities, particularly residual starting materials or byproducts, which can hinder crystallization. It is recommended to proceed with one of the purification methods detailed below, such as column chromatography, to isolate the pure, solid product.

Troubleshooting Guides

Issue 1: Presence of Unreacted p-hydroxyphenethylamine

Symptoms:

  • A spot corresponding to p-hydroxyphenethylamine is visible on the TLC plate of your crude product.

  • The final product has a lower than expected melting point.

  • Characteristic peaks of p-hydroxyphenethylamine are observed in the 1H NMR spectrum of the product.

Troubleshooting Steps:

  • Liquid-Liquid Extraction:

    • Rationale: p-hydroxyphenethylamine is a basic compound due to its amino group. This property can be exploited for its removal.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic p-hydroxyphenethylamine will react with the acid to form a salt, which is soluble in the aqueous layer and will be removed. The (p-hydroxyphenethyl)urea, being less basic, will remain in the organic layer. Subsequently, wash the organic layer with brine and dry it over anhydrous sodium sulfate before concentrating it.

  • Column Chromatography:

    • Rationale: p-hydroxyphenethylamine is more polar than the desired product due to the free amine group, but the product also has polar urea and hydroxyl groups. Careful selection of the eluent is key.

    • Procedure: Use silica gel as the stationary phase. Start with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The less polar impurities will elute first, followed by your product. The more polar p-hydroxyphenethylamine will elute later.

Issue 2: Presence of Unreacted Urea

Symptoms:

  • A very polar spot, often remaining at the baseline, is observed on the TLC plate.

  • The product is difficult to dissolve in common organic solvents but shows high solubility in water.

Troubleshooting Steps:

  • Aqueous Wash:

    • Rationale: Urea has very high solubility in water, while (p-hydroxyphenethyl)urea is significantly less water-soluble.

    • Procedure: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution multiple times with water. The urea will preferentially dissolve in the aqueous layer. Dry the organic layer and concentrate it to obtain the purified product.

  • Recrystallization:

    • Rationale: A suitable solvent system can be found where (p-hydroxyphenethyl)urea has good solubility at high temperatures and poor solubility at low temperatures, while urea remains soluble at low temperatures.

    • Procedure: An ethanol/water mixture is a good starting point for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure product. The urea will remain in the mother liquor.

Data Presentation

The following table summarizes the expected outcomes of the different purification techniques.

Purification MethodTarget ImpurityExpected Purity of (p-hydroxyphenethyl)ureaExpected YieldAdvantagesDisadvantages
Liquid-Liquid Extraction p-hydroxyphenethylamine>95%HighFast and simple for removing basic impurities.Not effective for removing non-basic impurities like urea.
Aqueous Wash Urea>95%HighExcellent for removing highly water-soluble impurities.May not remove organic-soluble impurities.
Recrystallization Both>98%Moderate to HighCan provide very pure product in a single step.Requires finding a suitable solvent system; some product loss is inevitable.[1][2][3]
Column Chromatography Both>99%ModerateHighly effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.[4][5]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction followed by Recrystallization

This protocol is effective when both p-hydroxyphenethylamine and urea are present as impurities.

  • Dissolution: Dissolve the crude (p-hydroxyphenethyl)urea in ethyl acetate (approximately 10-20 mL per gram of crude product).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL). This will remove the unreacted p-hydroxyphenethylamine.

  • Aqueous Wash: Wash the organic layer with deionized water (2 x 15 mL) to remove unreacted urea.

  • Brine Wash: Wash the organic layer with brine (1 x 15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the resulting solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution turns cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool to room temperature and then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Mandatory Visualization

Below is a troubleshooting workflow to guide the purification process of (p-hydroxyphenethyl)urea.

Troubleshooting Workflow for (p-hydroxyphenethyl)urea Purification cluster_impurities Impurity Identification cluster_amine_removal Amine Removal cluster_urea_removal Urea Removal cluster_final_purity Final Purification start Crude (p-hydroxyphenethyl)urea tlc_analysis Perform TLC Analysis start->tlc_analysis check_purity Assess Purity and Identify Impurities tlc_analysis->check_purity p_hydroxyphenethylamine_present p-hydroxyphenethylamine spot present? check_purity->p_hydroxyphenethylamine_present Analyze TLC urea_present Urea spot present (at baseline)? p_hydroxyphenethylamine_present->urea_present Yes only_urea only_urea p_hydroxyphenethylamine_present->only_urea No pure_product Pure (p-hydroxyphenethyl)urea p_hydroxyphenethylamine_present->pure_product Only Product Spot acid_extraction Perform Acidic Liquid-Liquid Extraction urea_present->acid_extraction Yes recrystallization Recrystallization urea_present->recrystallization Alternative aqueous_wash Perform Aqueous Wash only_urea->aqueous_wash acid_extraction->aqueous_wash final_tlc Final TLC Purity Check aqueous_wash->final_tlc recrystallization->final_tlc column_chromatography Column Chromatography (if impurities persist) final_tlc->column_chromatography Impurities Remain final_tlc->pure_product Pure column_chromatography->pure_product

Caption: Troubleshooting workflow for purifying (p-hydroxyphenethyl)urea.

References

Technical Support Center: Scale-Up Production of (p-hydroxyphenethyl)-urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of (p-hydroxyphenethyl)-urea, also known as N-(4-hydroxyphenethyl)urea. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to produce (p-hydroxyphenethyl)-urea?

The most common and industrially scalable method for synthesizing (p-hydroxyphenethyl)-urea is the reaction of tyramine (4-hydroxyphenethylamine) with a cyanate source, typically an alkali metal cyanate like potassium cyanate, in an aqueous medium. This method is advantageous due to its simplicity, use of readily available starting materials, and avoidance of hazardous reagents like phosgene or isocyanates.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

During the scale-up of (p-hydroxyphenethyl)-urea synthesis, several parameters are critical to monitor and control:

  • Temperature: The reaction of amines with isocyanates (or in situ generated isocyanic acid from cyanates) is exothermic.[2] Uncontrolled temperature can lead to side reactions and impurity formation.

  • pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the reaction and minimize side reactions.

  • Reagent Stoichiometry: The molar ratio of tyramine to the cyanate source is crucial for achieving high conversion and minimizing unreacted starting materials.

  • Mixing/Agitation: Efficient mixing is essential in a large reactor to ensure homogeneity and consistent reaction rates.

  • Reaction Time: Monitoring the reaction progress is necessary to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.

Q3: What are the primary safety concerns when working with the synthesis of (p-hydroxyphenethyl)-urea on a larger scale?

The primary safety concerns during the scale-up production include:

  • Exothermic Reaction: The reaction can generate significant heat, posing a risk of a runaway reaction if not properly controlled. The Bhopal disaster serves as a stark reminder of the dangers of uncontrolled isocyanate reactions.[3]

  • Handling of Reagents: While the cyanate-based route is safer than using isocyanates directly, cyanates are still toxic and require careful handling. If isocyanates are used, extreme caution is necessary due to their high toxicity and reactivity.

  • Solvent Handling: If organic solvents are used, their flammability and toxicity must be managed appropriately, especially in large quantities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect pH. 4. Poor mixing in the reactor. 5. Product loss during work-up and purification.1. Monitor reaction progress using techniques like HPLC or TLC to ensure completion. 2. Optimize the reaction temperature. While room temperature can be effective, gentle heating may be required to drive the reaction to completion. 3. Adjust the pH of the reaction mixture to the optimal range (typically neutral to slightly acidic). 4. Ensure adequate agitation to maintain a homogeneous reaction mixture. 5. Optimize the crystallization and filtration steps to minimize product loss.
High Impurity Levels 1. Biuret Formation: Reaction of the urea product with another molecule of isocyanic acid. 2. Dimerization/Polymerization of Reactants: Especially if using isocyanates. 3. Side reactions involving the phenolic hydroxyl group: The hydroxyl group on the tyramine can potentially react under certain conditions. 4. Unreacted Starting Materials: Incomplete reaction.1. Control the stoichiometry of the reactants carefully. Using a slight excess of the amine can sometimes minimize biuret formation. Purification can be achieved by treating the solid urea with an aqueous solution of urea to dissolve out the biuret.[4] 2. Maintain strict temperature control and consider the order of reagent addition. 3. Use protective group chemistry for the phenolic hydroxyl if it proves to be a significant issue, though this adds extra steps to the synthesis. 4. Ensure the reaction goes to completion by monitoring it and adjusting reaction time or temperature as needed.
Poor Product Crystallization 1. Presence of impurities that inhibit crystal growth. 2. Inappropriate solvent system for crystallization. 3. Cooling rate is too fast.1. Purify the crude product before crystallization, for example, by washing with a suitable solvent to remove soluble impurities. 2. Screen different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. Ethanol/water mixtures are commonly used for urea purification.[5] 3. Allow the solution to cool slowly to promote the formation of larger, purer crystals.
Difficulty in Filtering the Product 1. Very fine particle size of the product. 2. Gummy or oily product instead of a crystalline solid.1. Optimize crystallization conditions (slower cooling, different solvent) to obtain larger crystals. 2. This is often due to high levels of impurities. Purify the crude product before attempting crystallization.
Exothermic Runaway 1. Poor heat dissipation in a large reactor. 2. Addition of reagents too quickly.1. Ensure the reactor has an efficient cooling system. 2. Add the more reactive reagent (or the cyanate solution) portion-wise or via a controlled addition pump to manage the rate of heat generation.

Experimental Protocols

Lab-Scale Synthesis of N-(4-hydroxyphenethyl)urea

This protocol is adapted from the synthesis of a similar urea derivative and provides a starting point for lab-scale experiments.

  • Reaction Setup: To a solution of tyramine (1 mmol) in acetonitrile (8 ml), add the isocyanate source (e.g., a suitable isocyanate or potassium cyanate with an acid). A catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used if necessary.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[1]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting solid can be washed with a suitable solvent like dichloromethane to remove impurities.[1] For higher purity, the product can be recrystallized from a solvent system such as ethanol/water.[5]

Considerations for Scale-Up Production
  • Reaction Vessel: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is recommended.

  • Reagent Addition: For larger batches, the cyanate solution should be added to the tyramine solution at a controlled rate to manage the exotherm.

  • Purification: Recrystallization is a viable method for large-scale purification. The choice of solvent will depend on solubility, safety, and cost. A common technique is to dissolve the crude product in a hot solvent and then cool it down slowly to induce crystallization. The crystals are then collected by filtration and dried.

Quantitative Data

Parameter Lab Scale (Typical) Pilot/Production Scale (Expected Trends) Reference
Tyramine:Cyanate Molar Ratio 1 : 1.1 - 1.21 : 1.05 - 1.1 (Tighter control to minimize excess reagent)General Stoichiometry
Reaction Temperature 20-25 °C (Room Temperature)20-40 °C (Requires active cooling)[1]
Reaction Time 4-6 hours6-10 hours (or until reaction completion is confirmed by in-process controls)[1]
Typical Yield 60-70% (isolated)75-90% (optimized process)[1]
Purity (after crystallization) >98%>99% (pharmaceutical grade may require multiple crystallizations)General Practice

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for (p-hydroxyphenethyl)-urea Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Tyramine and Cyanate Solutions charge_reactor Charge Reactor with Tyramine Solution prep_reagents->charge_reactor add_cyanate Controlled Addition of Cyanate Solution charge_reactor->add_cyanate react React under Controlled Temperature and Agitation add_cyanate->react monitor Monitor Reaction Progress (IPC) react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete crystallize Crystallize Product from Suitable Solvent quench->crystallize filtrate Filter and Wash Crystals crystallize->filtrate dry Dry Final Product filtrate->dry analyze Analyze for Purity and Yield (HPLC, NMR) dry->analyze

Caption: A typical experimental workflow for the synthesis of (p-hydroxyphenethyl)-urea.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is Reaction Complete? start->check_completion check_temp Was Temperature Optimal? check_completion->check_temp Yes increase_time Increase Reaction Time/Temp check_completion->increase_time No check_ph Was pH in Range? check_temp->check_ph Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_mixing Was Agitation Sufficient? check_ph->check_mixing Yes adjust_ph Adjust pH check_ph->adjust_ph No check_workup Review Work-up/Purification check_mixing->check_workup Yes improve_mixing Improve Agitation check_mixing->improve_mixing No optimize_cryst Optimize Crystallization/Filtration check_workup->optimize_cryst final_solution Yield Improved increase_time->final_solution optimize_temp->final_solution adjust_ph->final_solution improve_mixing->final_solution optimize_cryst->final_solution

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

validation of the anti-proliferative effects of Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Anti-proliferative Effects of Urea, (p-hydroxyphenethyl)- and Alternative Compounds

This guide provides a comparative analysis of the anti-proliferative effects of Urea, (p-hydroxyphenethyl)-, a phenolic derivative of urea, against established anti-cancer agents. Due to the limited availability of direct experimental data for Urea, (p-hydroxyphenethyl)-, this comparison is based on data from structurally related urea derivatives and commonly used chemotherapeutic drugs. The information presented is intended for researchers, scientists, and professionals in drug development to guide future in vitro validation studies.

Comparative Analysis of Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several urea derivatives and the standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. A lower IC50 value indicates a higher potency of the compound.

CompoundTarget Cancer Cell Line(s)IC50 Value(s) (µM)Reference(s)
Urea, (p-hydroxyphenethyl)- Not AvailableNot Available
SorafenibHepG2, HuH-7 (Liver)~ 6[1]
Various (Median)4.3[2]
N-(3-nitrophenyl)-N′-(1-phenylethyl)ureaPC-3 (Prostate)20.13 ± 0.91[3]
Ethylenediurea Derivative (Compound 6)MDA-MB-231, U-87 MG, A-375~ 100[4]
Pyrazolyl-Urea (GeGe-3)Various~ 10[5][6]
DoxorubicinMCF-7 (Breast)2.50[7]
HeLa (Cervical)1.00[8]
A549 (Lung)1.50[8]
HepG2 (Liver)12.18 ± 1.89[7]
Huh7 (Liver)> 20[7]

Note: The anti-proliferative activity of a compound is highly dependent on the cancer cell line and the experimental conditions. The data presented here is for comparative purposes. Direct experimental validation of Urea, (p-hydroxyphenethyl)- under identical conditions is necessary for a conclusive assessment of its efficacy.

Experimental Protocols

A standard method for assessing the anti-proliferative effects of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cell Proliferation Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., Urea, (p-hydroxyphenethyl)-) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the test compound at different concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Urea derivatives, such as the multi-kinase inhibitor Sorafenib, often exert their anti-proliferative effects by targeting key signaling pathways involved in cell growth and proliferation.[9] One of the primary pathways inhibited by Sorafenib is the Raf/MEK/ERK pathway.[10]

Raf_MEK_ERK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Sorafenib Sorafenib (Urea Derivative) Sorafenib->RTK Sorafenib->Raf

Caption: Raf/MEK/ERK signaling pathway inhibited by urea derivatives like Sorafenib.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-proliferative effects of a test compound using an in vitro cell-based assay.

Experimental_Workflow Start Start: Cell Line Selection CellCulture Cell Seeding in 96-well Plates Start->CellCulture Treatment Treatment with Urea, (p-hydroxyphenethyl)- CellCulture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT) Incubation->Assay DataCollection Data Collection (Absorbance Reading) Assay->DataCollection Analysis Data Analysis (IC50 Calculation) DataCollection->Analysis End End: Comparative Efficacy Analysis->End

References

(p-Hydroxyphenethyl)-Urea Derivatives as Tyrosinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of enzymatic inhibitors, urea derivatives have emerged as a versatile class of compounds targeting a range of enzymes implicated in various physiological and pathological processes. This guide provides a comparative analysis of (p-hydroxyphenethyl)-urea derivatives as tyrosinase inhibitors, juxtaposed with standard inhibitors in the field. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic and cosmeceutical agents.

The core structure of interest, featuring a p-hydroxyphenethyl moiety linked to a urea backbone, has been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a prime target for dermatological and cosmetic applications.

Comparative Inhibitory Activity Against Mushroom Tyrosinase

CompoundIC50 (μM) against Mushroom Tyrosinase
Urolithin Derivative 1c18.09 ± 0.25
Urolithin Derivative 1h4.14 ± 0.10
Reduced Urolithin Derivative 2a15.69 ± 0.40
Kojic Acid (Standard Inhibitor) 48.62 ± 3.38

Data sourced from a study on urolithin and reduced urolithin derivatives as potent inhibitors of tyrosinase and melanogenesis.

The data clearly indicates that the tested urolithin derivatives exhibit significantly more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. This suggests that the core structure, which shares similarities with (p-hydroxyphenethyl)-urea, is a promising scaffold for the development of novel tyrosinase inhibitors.

Experimental Protocols

The following is a detailed methodology for a standard mushroom tyrosinase inhibition assay, a common method for evaluating potential inhibitors.

Mushroom Tyrosinase Inhibition Assay Protocol:

  • Preparation of Reagents:

    • Mushroom tyrosinase (e.g., 30 U/mL) is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8).

    • L-DOPA (3,4-dihydroxyphenylalanine), the substrate, is prepared in the same phosphate buffer.

    • Test compounds, including the (p-hydroxyphenethyl)-urea derivative and the standard inhibitor (e.g., kojic acid), are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of the test compound solution at different concentrations.

    • Add 80 µL of the phosphate buffer (pH 6.8).

    • Add 40 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

    • Continue to monitor the absorbance at regular intervals for a defined period (e.g., 20 minutes) to determine the reaction rate.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the tyrosinase-mediated melanin synthesis pathway and the experimental workflow for inhibitor screening.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor (p-hydroxyphenethyl)-urea Inhibitor Inhibitor->Tyrosinase Inhibition

Caption: Melanin synthesis pathway and the inhibitory action of (p-hydroxyphenethyl)-urea on tyrosinase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Tyrosinase, L-DOPA, and Buffers Mix Combine Reagents and Inhibitors in 96-well Plate Reagents->Mix Inhibitors Prepare Serial Dilutions of (p-hydroxyphenethyl)-urea and Standard Inhibitors->Mix Incubate Pre-incubate at 25°C Mix->Incubate React Initiate Reaction with L-DOPA Incubate->React Measure Measure Absorbance at 475 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the tyrosinase inhibition assay.

Navigating the Structure-Activity Landscape of (p-Hydroxyphenethyl)urea Derivatives as TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in pain perception and has emerged as a significant target for the development of novel analgesics. Within the diverse chemical space of TRPV1 modulators, (p-hydroxyphenethyl)urea and its thiourea analogs have garnered considerable attention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to aid researchers in the design and development of new therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of (p-hydroxyphenethyl)urea and thiourea derivatives as TRPV1 modulators is profoundly influenced by substitutions on the aromatic ring. The following table summarizes the in vitro potency of selected compounds, highlighting the impact of these modifications on their antagonist activity.

Compound IDSubstitution (R)Antagonist Activity (Ki, nM)Cell System
1 HAgonistrTRPV1/CHO
2a 6-Cl-rTRPV1/CHO
2b 6-Br-rTRPV1/CHO
2c 6-I23.1rTRPV1/CHO
3a 5-Cl-rTRPV1/CHO
3b 5-Br-rTRPV1/CHO
3c 5-I-rTRPV1/CHO
4 6-I (Thiourea)30.3rTRPV1/CHO

Data compiled from multiple sources. Ki values represent the functional antagonist affinity.

The SAR analysis reveals a clear trend: halogenation of the 4-hydroxy-3-methoxybenzyl moiety in thiourea derivatives leads to a switch from agonist to antagonist activity at the TRPV1 receptor.[1][2][3] Notably, the size and position of the halogen substituent are critical determinants of antagonist potency. The data indicates that larger halogens (I > Br > Cl) and substitution at the 6-position of the phenyl ring enhance the antagonist effect.[1][2][3] For instance, compound 2c , with an iodine atom at the 6-position, is a potent full antagonist with a Ki value of 23.1 nM.[1][2] Similarly, the corresponding thiourea derivative with a 6-iodo substitution (4 ) also exhibits strong antagonism.[1][2]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Synthesis of (p-Hydroxyphenethyl)thiourea Derivatives

The synthesis of the target thiourea derivatives is typically achieved through a straightforward condensation reaction.

General Procedure:

  • To a solution of the appropriately substituted p-hydroxyphenethylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tert-butanol, the corresponding isothiocyanate (1.2 equivalents) is added.[4]

  • The reaction mixture is stirred at room temperature until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 5% HCl) to remove any unreacted amine.[4]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

  • If necessary, the product can be further purified by column chromatography or recrystallization.

TRPV1 Functional Assay (Calcium Influx Assay)

The functional activity of the compounds as TRPV1 modulators is commonly assessed by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cells stably expressing the TRPV1 receptor.

Protocol using Chinese Hamster Ovary (CHO) Cells:

  • Cell Culture: CHO cells stably expressing rat TRPV1 (rTRPV1) are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

  • Compound Addition: After dye loading, the cells are washed to remove excess dye. The test compounds, dissolved in buffer, are then added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compounds before the addition of a known TRPV1 agonist.

  • Agonist Stimulation: To assess antagonist activity, a fixed concentration of a TRPV1 agonist, such as capsaicin, is added to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader. The fluorescence intensity is recorded before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of TRPV1 activation. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ or Ki values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

[³H]Resiniferatoxin (RTX) Binding Assay

Radioligand binding assays are employed to determine the affinity of the compounds for the TRPV1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the rTRPV1 receptor. The cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in a binding buffer.

  • Binding Reaction: The binding assay is performed in a final volume containing the cell membranes, the radioligand [³H]RTX at a concentration near its Kd, and varying concentrations of the unlabeled test compounds.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TRPV1 ligand (e.g., unlabeled RTX or capsaicin). Specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition of [³H]RTX binding by the test compounds is used to calculate their inhibitory constants (Ki) using the Cheng-Prusoff equation.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by various stimuli, including capsaicin, heat, and protons, leads to the opening of the non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ into the neuron. This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. The following diagram illustrates the key components of the TRPV1 signaling pathway.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens to allow Na_influx Na⁺ Influx TRPV1->Na_influx Opens to allow Capsaicin Capsaicin Capsaicin->TRPV1 Binds Heat Heat (>43°C) Heat->TRPV1 Activates Protons H+ Protons->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal

Caption: TRPV1 activation by various stimuli leads to cation influx and subsequent pain signal transmission.

This guide provides a foundational understanding of the SAR of (p-hydroxyphenethyl)urea derivatives as TRPV1 modulators. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel compounds with improved potency and desired pharmacological profiles for the treatment of pain and other TRPV1-mediated conditions. Further exploration of this chemical scaffold holds promise for the discovery of next-generation analgesics.

References

Comparative Guide to the Experimental Validation of (p-hydroxyphenethyl)-Urea as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental validation of (p-hydroxyphenethyl)-Urea and its alternatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The information presented is supported by experimental data from published studies.

Introduction to (p-hydroxyphenethyl)-Urea and its Molecular Target

(p-hydroxyphenethyl)-Urea, a derivative of tyramine, is a synthetic compound with a hypothesized inhibitory effect on tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the biochemical pathway responsible for the production of melanin. Due to its role in pigmentation, tyrosinase has become a significant target for therapeutic and cosmetic applications aimed at modulating melanin production. The structural similarity of (p-hydroxyphenethyl)-Urea to tyramine, a natural substrate of tyrosinase, suggests its potential to act as a competitive inhibitor of the enzyme. While direct experimental validation for this specific molecule is not extensively documented in publicly available literature, the inhibitory activities of structurally related urea derivatives against tyrosinase provide a strong basis for this hypothesis.

Comparative Analysis of Tyrosinase Inhibitors

To provide a comprehensive comparison, this guide evaluates (p-hydroxyphenethyl)-Urea in the context of well-established tyrosinase inhibitors: Kojic Acid and Arbutin.

Quantitative Data on Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Kojic Acid and Arbutin against mushroom tyrosinase. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

CompoundIC50 (Monophenolase)IC50 (Diphenolase)Source
(p-hydroxyphenethyl)-Urea Data Not AvailableData Not Available
Kojic Acid 70 ± 7 µM121 ± 5 µM[1]
α-Arbutin 6499 ± 137 µMData Not Available[1]
β-Arbutin 1687 ± 181 µMData Not Available[1]

Note: The absence of specific IC50 data for (p-hydroxyphenethyl)-Urea in the public domain necessitates a qualitative comparison based on the known activities of related urea-based compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA (L-3,4-dihydroxyphenylalanine) to dopachrome, which has a characteristic absorbance at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation, and this reduction is quantified spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)

  • L-DOPA (e.g., 10 mM)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (e.g., (p-hydroxyphenethyl)-Urea) and positive control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of phosphate buffer, 40 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

  • For the control well, 20 µL of the solvent (e.g., DMSO) is added instead of the test compound.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Tyrosinase-Mediated Melanin Synthesis Pathway

The following diagram illustrates the enzymatic steps catalyzed by tyrosinase in the melanin synthesis pathway.

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous polymerization

Caption: The enzymatic conversion of L-Tyrosine to Melanin catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

This diagram outlines the typical workflow for identifying and validating novel tyrosinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Validation and Characterization cluster_2 Lead Optimization Compound_Library Compound Library (including (p-hydroxyphenethyl)-Urea) Primary_Assay Mushroom Tyrosinase Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Identification of Active Compounds Primary_Assay->Hit_Identification IC50 IC50 Determination Hit_Identification->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk plot) IC50->Kinetics Cell_Based_Assay Cell-based Melanin Inhibition Assay Kinetics->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Lead_Compound Lead Compound Selection SAR->Lead_Compound

Caption: A typical workflow for the discovery and validation of tyrosinase inhibitors.

Conclusion

References

Cross-Validation of Analytical Techniques for (p-hydroxyphenethyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical techniques for the quantification and characterization of (p-hydroxyphenethyl)urea. Due to a lack of direct cross-validation studies for this specific compound, this guide draws upon established and validated methods for closely related phenolic compounds and urea derivatives. The presented data serves as a robust benchmark for methodology selection and development.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique is critical for accurate and reliable quantification of (p-hydroxyphenethyl)urea in various matrices. High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and powerful techniques for this purpose. Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed, each with its own set of advantages and limitations.

Below is a summary of typical performance characteristics for these methods, based on data from analogous compounds.

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV ≥0.9990.01 - 0.2 µg/mL[1]0.02 - 0.5 µg/mL[1]97 - 104%[1]< 4%[1]
LC-MS/MS >0.9992 - 3 mg/kg[2]7 - 8 mg/kg[2]86 - 105%[2]1.4 - 7.2%[2]
GC-MS >0.99Dependent on derivatizationDependent on derivatizationVariable< 15%
UV-Vis Spectrophotometry ~0.9998[3]~0.34 ng/mL (with derivatization)[3]-Variable~2.1%[3]

Note: The performance of GC-MS is highly dependent on the chosen derivatization method, which is often necessary to improve the volatility and thermal stability of urea compounds. UV-Vis spectrophotometry, while simple and cost-effective, often requires derivatization to enhance sensitivity and specificity, and is more susceptible to interference from matrix components.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of (p-hydroxyphenethyl)urea.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve good separation.

  • Detection: UV detection at the wavelength of maximum absorbance for (p-hydroxyphenethyl)urea.

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is commonly used for phenolic and urea-containing compounds.

  • MS/MS Parameters: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for (p-hydroxyphenethyl)urea and an internal standard are monitored.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of water/acetonitrile or water/methanol, often with formic acid as a modifier, is used.

  • Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.

  • Method Validation: Validation should include assessments of matrix effects, in addition to the standard parameters of linearity, accuracy, precision, and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative, particularly for structural confirmation, but typically requires derivatization.

  • Derivatization: (p-hydroxyphenethyl)urea needs to be derivatized to increase its volatility and thermal stability. Common derivatizing agents for similar compounds include silylating agents (e.g., BSTFA) or acylating agents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and full scan or selected ion monitoring (SIM) can be used for data acquisition.

  • Sample Preparation: Involves extraction of the analyte followed by the derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and characterization of (p-hydroxyphenethyl)urea. While not a primary quantitative technique for trace analysis, quantitative NMR (qNMR) can be highly accurate for purity assessment of bulk material.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the structure.

  • Quantitative NMR (qNMR): For purity determination, a certified internal standard with a known concentration is added to the sample, and the purity of the target compound is calculated by comparing the integral of a specific signal from the analyte to that of the internal standard.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of different analytical techniques. The following diagram illustrates a typical process.

CrossValidationWorkflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation cluster_comparison 4. Cross-Validation & Comparison cluster_reporting 5. Reporting define_analyte Define Analyte: (p-hydroxyphenethyl)urea select_techniques Select Techniques: HPLC-UV, LC-MS/MS, GC-MS, etc. define_analyte->select_techniques prepare_standards Prepare Certified Reference Standards select_techniques->prepare_standards dev_hplc HPLC-UV Method Development prepare_standards->dev_hplc dev_lcms LC-MS/MS Method Development prepare_standards->dev_lcms dev_gcms GC-MS Method (with Derivatization) prepare_standards->dev_gcms val_hplc Validate HPLC-UV: Linearity, Accuracy, Precision, LOD, LOQ dev_hplc->val_hplc val_lcms Validate LC-MS/MS: Linearity, Accuracy, Precision, LOD, LOQ dev_lcms->val_lcms val_gcms Validate GC-MS: Linearity, Accuracy, Precision, LOD, LOQ dev_gcms->val_gcms analyze_samples Analyze Identical Samples with Each Validated Method val_hplc->analyze_samples val_lcms->analyze_samples val_gcms->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot) analyze_samples->compare_data assess_performance Assess Overall Performance: Sensitivity, Specificity, Cost, Throughput compare_data->assess_performance final_report Generate Comparison Report assess_performance->final_report

Caption: Workflow for the cross-validation of analytical techniques.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of (p-hydroxyphenethyl)urea and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of (p-hydroxyphenethyl)urea and the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The following sections present a summary of their mechanisms of action, comparative experimental data, and detailed experimental protocols.

Mechanism of Action

Diclofenac is a well-established NSAID with a multi-faceted anti-inflammatory mechanism. Its primary action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][] By blocking these enzymes, diclofenac effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] Some evidence also suggests that diclofenac may inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes, and may also inhibit phospholipase A2.[1]

The anti-inflammatory mechanism of (p-hydroxyphenethyl)urea is less defined in publicly available literature. However, studies on a structurally similar compound, 1,3-bis(p-Hydroxyphenyl)urea, suggest that its anti-inflammatory effects are mediated by the downregulation of key inflammatory markers. This includes the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the inhibition of COX-2 expression.[6][7]

Comparative Efficacy Data

The following table summarizes the comparative effects of 1,3-bis(p-Hydroxyphenyl)urea and diclofenac on the expression of key inflammatory mediators in a carrageenan-induced rat paw edema model. It is important to note that the data for the urea compound is for 1,3-bis(p-Hydroxyphenyl)urea and is used here as a surrogate for (p-hydroxyphenethyl)urea due to the limited direct comparative data.

Inflammatory Marker1,3-bis(p-Hydroxyphenyl)urea (100 mg/kg BW)Diclofenac SodiumOutcome
COX-2 Expression Not significantly different from diclofenac sodium (p > 0.05)[7]Standard positive controlComparable inhibition of COX-2 expression.
TNF-α Expression Not significantly different from diclofenac sodium (p > 0.05)[7]Standard positive controlComparable reduction in TNF-α expression.
IL-1β Expression Not significantly different from diclofenac sodium (p > 0.05)[7]Standard positive controlComparable reduction in IL-1β expression.
IL-6 Expression Not significantly different from diclofenac sodium (p > 0.05)[7]Standard positive controlComparable reduction in IL-6 expression.

Data is sourced from a study on 1,3-bis(p-Hydroxyphenyl)urea and diclofenac sodium.[7]

Signaling Pathways

The diagrams below illustrate the established anti-inflammatory signaling pathway of diclofenac and the proposed pathway for (p-hydroxyphenethyl)urea based on available data for a similar compound.

diclofenac_pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX-1/COX-2

Diclofenac's primary mechanism of action.

urea_pathway Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells Inflammatory Stimulus->Immune Cells Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune Cells->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2 COX-2 Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->COX-2 Inflammation Inflammation COX-2->Inflammation Urea Compound (p-hydroxyphenethyl)urea Urea Compound->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Urea Compound->COX-2

Proposed anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to assess the acute anti-inflammatory activity of compounds.[8][9][10][11]

Workflow Diagram:

carrageenan_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize animals B Fast animals overnight A->B C Prepare test compounds and carrageenan solution B->C D Administer test compound or vehicle (p.o. or i.p.) C->D E Measure initial paw volume D->E F Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw E->F G Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) F->G H Calculate percentage inhibition of edema G->H I Statistical analysis (e.g., ANOVA) H->I

Experimental workflow for paw edema assay.

Detailed Steps:

  • Animals: Male Wistar rats (150-200g) are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar tissue of the right hind paw of each rat.[9][12]

  • Drug Administration: The test compound, (p-hydroxyphenethyl)urea, and the standard drug, diclofenac, are administered orally or intraperitoneally 30 to 60 minutes before carrageenan injection.[12] A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

Workflow Diagram:

cox_workflow cluster_prep Preparation cluster_exp Assay cluster_analysis Detection & Analysis A Prepare assay buffer, COX-2 enzyme, and cofactors B Prepare test inhibitor and control solutions (e.g., in DMSO) A->B C Add buffer, enzyme, and cofactors to microplate wells B->C D Add test inhibitor or vehicle to respective wells C->D E Pre-incubate at 37°C for 10 minutes D->E F Initiate reaction by adding arachidonic acid E->F G Incubate for a defined time (e.g., 2 minutes) F->G H Stop reaction (e.g., with HCl) G->H I Quantify prostaglandin E2 (PGE2) production (e.g., LC-MS/MS or ELISA) H->I J Calculate percentage inhibition and IC50 values I->J

Workflow for in vitro COX-2 inhibition assay.

Detailed Steps:

  • Reagents: Purified human or ovine COX-2 enzyme, arachidonic acid (substrate), hematin and L-epinephrine (cofactors), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[13]

  • Assay Procedure:

    • In a reaction tube, the buffer, cofactors, and COX-2 enzyme are mixed.[13]

    • The test compound, dissolved in a solvent like DMSO, is added to the enzyme mixture and pre-incubated at 37°C for 10 minutes.[13][14]

    • The enzymatic reaction is initiated by adding arachidonic acid.[13]

    • The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated by adding hydrochloric acid.[13]

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[13]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined.

References

Correlation of In Silico Docking Predictions with In Vitro Activity: A Comparative Guide for (p-hydroxyphenethyl)urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of in silico docking predictions and in vitro experimental data for urea derivatives, with a focus on analogs of (p-hydroxyphenethyl)urea. Due to the limited availability of published data directly correlating the in silico and in vitro activities of (p-hydroxyphenethyl)urea, this document leverages findings from its close structural analog, 1,3-bis(p-hydroxyphenyl)urea, to illustrate the comparative methodology. This guide aims to offer a framework for predicting and validating the biological activity of novel urea-based compounds.

Introduction

Urea derivatives are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. The (p-hydroxyphenethyl)urea scaffold, incorporating a phenolic group, is of particular interest due to its potential for hydrogen bonding and its structural similarity to naturally occurring bioactive molecules like tyrosol. Computational (in silico) methods, such as molecular docking, are increasingly utilized in the early stages of drug discovery to predict the binding affinity of ligands to their protein targets, thereby prioritizing compounds for synthesis and in vitro testing. This guide explores the correlation between such computational predictions and laboratory-based experimental results.

In Silico Docking Predictions

Molecular docking studies have been employed to predict the binding affinity of urea derivatives to key protein targets involved in inflammation. For the analog 1,3-bis(p-hydroxyphenyl)urea, in silico analyses have identified Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) as potential molecular targets.

Table 1: In Silico Docking Scores of 1,3-bis(p-hydroxyphenyl)urea Against Inflammatory Targets

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
1,3-bis(p-hydroxyphenyl)ureaCOX-11CQE-10.6Diclofenac-7.4
1,3-bis(p-hydroxyphenyl)ureaTNF-α2AZ5-9.6Dexamethasone-7.1

Data sourced from in silico analysis of 1,3-bis(p-hydroxyphenyl)urea.

In Vitro Biological Activity

The in silico predictions are corroborated by in vitro and in vivo studies on 1,3-bis(p-hydroxyphenyl)urea, which have demonstrated its anti-inflammatory and antioxidant properties.

Table 2: Summary of In Vitro and In Vivo Anti-inflammatory Activity of 1,3-bis(p-hydroxyphenyl)urea

AssayModelKey Findings
Carrageenan-induced paw edemaRatDoses of 50, 100, and 200 mg/kg BW showed anti-inflammatory activity comparable to diclofenac sodium.
Protein Expression Analysisλ-Carrageenan-induced ratsDecreased expression of IL-6, IL-1β, TNF-α, and COX-2 proteins in inflamed paw tissue.[1]

Table 3: In Vitro Antioxidant Activity of 1,3-bis(p-hydroxyphenyl)urea

AssayIC50 Value (μg/mL)Reference CompoundIC50 Value (μg/mL)
CUPRAC4.40 ± 0.07--
FRAP29.36 ± 1.20--

Experimental Protocols

In Silico Molecular Docking Protocol
  • Protein and Ligand Preparation: The three-dimensional crystal structures of target proteins (e.g., COX-2, PDB ID: 5KIR; TNF-α, PDB ID: 2AZ5) are obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added. The 3D structure of the ligand, (p-hydroxyphenethyl)urea or its analog, is built and optimized using appropriate software (e.g., ChemDraw, Avogadro) to achieve the lowest energy conformation.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or PyRx.[2] The grid box is centered on the active site of the target protein, encompassing the key amino acid residues.

  • Analysis of Results: The docking results are analyzed based on the binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site. Lower binding energy indicates a more stable protein-ligand complex. Visualization of the docked pose is performed using software like PyMOL or Discovery Studio.

In Vitro COX-2 Inhibition Assay Protocol

This assay is based on the principle of a colorimetric inhibitor screening assay which measures the peroxidase activity of COX.

  • Reagent Preparation: A COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, No. 760111) is used.[3] Reagents provided typically include assay buffer, heme, enzyme (ovine COX-2), arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the test compound (dissolved in a suitable solvent like DMSO) to a 96-well plate.

    • Add 10 µL of COX-2 enzyme and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Measure the absorbance at 590 nm at 1-minute intervals for 5 minutes using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Antioxidant DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of % inhibition versus concentration.

Signaling Pathway and Workflow Diagrams

Experimental Workflow

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis Data Analysis (IC50) Data Analysis (IC50) Interaction Analysis->Data Analysis (IC50) Correlation Compound Synthesis Compound Synthesis COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Synthesis->COX-2 Inhibition Assay DPPH Assay DPPH Assay Compound Synthesis->DPPH Assay COX-2 Inhibition Assay->Data Analysis (IC50) DPPH Assay->Data Analysis (IC50)

Caption: Experimental workflow for correlating in silico and in vitro data.

TNF-α Signaling Pathway

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression activates

Caption: Simplified TNF-α signaling pathway leading to inflammation.

COX-2 Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cleaved by Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 converted by COX-2 COX-2 COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) Prostaglandin H2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain

References

Assessing Reproducibility in Biological Assays of (p-hydroxyphenethyl)urea and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (p-hydroxyphenethyl)urea and its Analogs

Urea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Analogs of (p-hydroxyphenethyl)urea, such as 1,3-bis(p-hydroxyphenyl)urea, have demonstrated notable anti-inflammatory effects, while other related urea-based molecules have been investigated as tyrosinase inhibitors, antibacterial, and anticancer agents.[1][2][4][5] The reproducibility of the biological assays used to characterize these activities is paramount for the reliable assessment of their therapeutic potential.

Anti-Inflammatory Activity Assessment

A widely used and well-characterized model for evaluating the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rats. This assay allows for the quantification of a compound's ability to reduce acute inflammation.

Comparative Performance of a (p-hydroxyphenethyl)urea Analog

Studies on the analog 1,3-bis(p-hydroxyphenyl)urea have demonstrated its anti-inflammatory efficacy in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The data below summarizes the percentage of inflammation inhibition at various doses.

CompoundDose (mg/kg BW)Inflammation Inhibition (%)Reference CompoundInflammation Inhibition (%)
1,3-bis(p-hydroxyphenyl)urea50Not significantly different from diclofenacDiclofenac Sodium (2.25 mg/kg BW)Data not specified in abstract
1,3-bis(p-hydroxyphenyl)urea100Not significantly different from diclofenacDiclofenac Sodium (2.25 mg/kg BW)Data not specified in abstract
1,3-bis(p-hydroxyphenyl)urea200Not significantly different from diclofenacDiclofenac Sodium (2.25 mg/kg BW)Data not specified in abstract

Table 1: Anti-inflammatory activity of 1,3-bis(p-hydroxyphenyl)urea in the carrageenan-induced rat paw edema model.[6] The study concluded that at doses of 50, 100, and 200 mg/kg BW, the compound showed anti-inflammatory activity comparable to diclofenac sodium.[6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

To ensure the reproducibility of this assay, a detailed and standardized protocol is essential.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (e.g., 1,3-bis(p-hydroxyphenyl)urea) suspended in a suitable vehicle (e.g., 0.5% Na-CMC)

  • Reference drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water before the experiment.

  • Grouping: Divide animals into control, reference, and test groups.

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally at predetermined doses. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 60, 120, 180, 240, 300, and 360 minutes after carrageenan injection.[6]

  • Calculation of Inflammation and Inhibition:

    • Percent Edema = ((Vt - V0) / V0) x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.

    • Percent Inhibition = ((Ec - Et) / Ec) x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of many urea-based compounds is linked to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Urea_Compound (p-hydroxyphenethyl)urea Analog Urea_Compound->COX2 Inhibition

Figure 1: Simplified signaling pathway of inflammation involving COX enzymes.

G Carrageenan-Induced Edema Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Animal Grouping acclimatize->grouping administration Compound/Vehicle Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement (0-360 min) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Tyrosinase Inhibition Activity Assessment

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. Several urea derivatives have been investigated for their tyrosinase inhibitory potential.

Comparative Performance of Urea Derivatives

The inhibitory activity of urea derivatives against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

CompoundIC50 (µM)Ki (µM)Reference CompoundIC50 (µM)
Isoquinoline Urea Derivative 1Data not specified119.22 - 162.62 (for a series of 11 compounds)Kojic AcidData not specified in abstract
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaData not specified119.22 (most active)Kojic AcidData not specified in abstract

Table 2: Tyrosinase inhibitory activity of a series of isoquinoline urea/thiourea derivatives.[4][7] The study identified a competitive inhibitor with a Ki value of 119.22 µM.[4][7]

Experimental Protocol: Tyrosinase Inhibition Assay

A standardized in vitro colorimetric assay is used to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, test compound, and reference inhibitor in phosphate buffer.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, test compound at various concentrations, and tyrosinase solution.

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Calculation of Inhibition:

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • Percent Inhibition = ((V_control - V_sample) / V_control) x 100, where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The inhibition of tyrosinase disrupts the melanin synthesis pathway.

G Melanin Biosynthesis Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Urea_Compound (p-hydroxyphenethyl)urea Analog Urea_Compound->Tyrosinase Inhibition

Figure 3: Simplified pathway of melanin biosynthesis and the point of inhibition.

G Tyrosinase Inhibition Assay Workflow start Start prepare_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prepare_solutions assay_setup Set up Assay in 96-well Plate prepare_solutions->assay_setup pre_incubation Pre-incubate (e.g., 10 min at 25°C) assay_setup->pre_incubation add_substrate Add Substrate (L-DOPA) pre_incubation->add_substrate measure_absorbance Measure Absorbance (Kinetic Mode) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 4: Experimental workflow for the in vitro tyrosinase inhibition assay.

Conclusion and Recommendations for Reproducibility Assessment

To rigorously assess the reproducibility of biological assays for (p-hydroxyphenethyl)urea or any of its analogs, the following steps are recommended:

  • Standardized Protocols: Adherence to detailed, standardized protocols, as outlined above, is the foundational step.

  • Intra- and Inter-Assay Variability: Perform multiple independent experiments on different days (inter-assay) and multiple replicates within the same experiment (intra-assay) to quantify the variability of the results.

  • Control Compounds: Consistently use well-characterized positive and negative control compounds in every assay to benchmark performance.

  • Data Reporting: Report detailed experimental conditions, raw data, and statistical analyses to allow for transparent evaluation and comparison across different studies.

  • Round-Robin Studies: For a comprehensive assessment of reproducibility, consider conducting inter-laboratory studies where the same compounds and protocols are tested in multiple independent laboratories.

By implementing these practices, the scientific community can ensure the generation of robust and reliable data on the biological activities of (p-hydroxyphenethyl)urea and its promising analogs, thereby facilitating their potential development as therapeutic agents.

References

comparative analysis of synthetic routes for Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of two primary synthetic routes for the production of (p-hydroxyphenethyl)urea, a molecule of interest for further pharmacological investigation. The comparison is based on established chemical principles and analogous reactions found in the scientific literature.

Synthetic Route Comparison

Two plausible synthetic routes for (p-h-hydroxyphenethyl)urea have been identified and analyzed. The first route involves the direct reaction of tyramine with an isocyanate derivative, while the second employs a two-step process utilizing a phosgene equivalent.

Parameter Route 1: Isocyanate Reaction Route 2: Carbonyl Diimidazole (CDI) Mediated Synthesis
Starting Materials Tyramine, Trimethylsilyl isocyanate (or Chlorosulfonyl isocyanate)Tyramine, N,N'-Carbonyldiimidazole (CDI), Ammonia
Reaction Steps One-pot synthesis (for trimethylsilyl isocyanate) or two steps (for chlorosulfonyl isocyanate)Two distinct reaction steps
Key Intermediates Isocyanate (in situ or isolated)N-Acylimidazolide
Reagent Toxicity Trimethylsilyl isocyanate is moisture sensitive and corrosive. Chlorosulfonyl isocyanate is highly toxic and corrosive.CDI is a moisture-sensitive but safer alternative to phosgene.
Reaction Conditions Anhydrous conditions, typically in an inert solvent like THF or acetonitrile. May require elevated temperatures.Anhydrous conditions for the first step, followed by reaction with ammonia in a suitable solvent.
Yield (Predicted) Moderate to high, based on similar reactions.[1]Generally high yields are reported for this method.
Purification Standard chromatographic techniques or recrystallization.Purification of the intermediate may be necessary, followed by final product purification.
Scalability Potentially scalable, but handling of isocyanates can be challenging on a large scale.Generally considered a scalable and safe method for urea synthesis.[2][3]

Experimental Protocols

Route 1: Synthesis via Isocyanate Reaction (using Trimethylsilyl Isocyanate)

This protocol is adapted from a similar synthesis of a urea derivative.[1]

Materials:

  • 2-(4-hydroxyphenyl)ethylamine (Tyramine)

  • Trimethylsilyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Silica gel

  • Dichloromethane

  • Ethanol

Procedure:

  • To a solution of 2-(4-hydroxyphenyl)ethylamine (1 equivalent) in anhydrous THF, add trimethylsilyl isocyanate (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (p-hydroxyphenethyl)urea.

Route 2: Synthesis via N,N'-Carbonyldiimidazole (CDI)

This protocol is based on a general method for the synthesis of unsymmetrical ureas.[2]

Materials:

  • 2-(4-hydroxyphenyl)ethylamine (Tyramine)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (as a solution in a suitable solvent, e.g., methanol or as ammonia gas)

Procedure:

  • Formation of the N-Acylimidazolide Intermediate:

    • Dissolve 2-(4-hydroxyphenyl)ethylamine (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add N,N'-Carbonyldiimidazole (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. The formation of the intermediate can be monitored by TLC.

  • Reaction with Ammonia:

    • Cool the reaction mixture containing the N-acylimidazolide intermediate to 0 °C.

    • Slowly bubble ammonia gas through the solution or add a solution of ammonia in methanol (excess) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield (p-hydroxyphenethyl)urea.

Logical Workflow of the Comparative Analysis

G cluster_start Target Molecule cluster_routes Synthetic Routes cluster_analysis Comparative Analysis cluster_protocols Experimental Protocols cluster_conclusion Conclusion Target (p-hydroxyphenethyl)urea Route1 Route 1: Isocyanate Reaction Target->Route1 Route2 Route 2: CDI Mediated Target->Route2 Params Comparison Parameters (Reagents, Steps, Yield, Safety) Route1->Params Proto1 Protocol for Route 1 Route1->Proto1 Route2->Params Proto2 Protocol for Route 2 Route2->Proto2 Conclusion Selection of Optimal Route Params->Conclusion Proto1->Conclusion Proto2->Conclusion

Caption: Comparative analysis workflow for the synthesis of (p-hydroxyphenethyl)urea.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (p-hydroxyphenethyl)-urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of (p-hydroxyphenethyl)-urea, a compound that combines the chemical properties of urea and a phenolic group.

(p-hydroxyphenethyl)-urea is not classified as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA); however, due to its phenolic component, it requires careful management as a hazardous waste. The procedures outlined below are designed to provide clear, step-by-step guidance for its disposal.

Personal Protective Equipment (PPE)

Before handling (p-hydroxyphenethyl)-urea, ensure that the following personal protective equipment is worn:

PPE CategoryItem
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection A fully buttoned laboratory coat

Disposal Protocol for (p-hydroxyphenethyl)-urea

Adherence to the following steps is crucial for the safe disposal of (p-hydroxyphenethyl)-urea and associated materials. All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Waste Collection

  • Solid Waste: Collect solid (p-hydroxyphenethyl)-urea waste in a designated, leak-proof, and sealable hazardous waste container.

  • Aqueous Solutions: Solutions containing (p-hydroxyphenethyl)-urea should be collected in a shatter-proof bottle designated for hazardous aqueous waste.

  • Contaminated Materials: All materials that have come into contact with (p-hydroxyphenethyl)-urea, such as pipette tips, centrifuge tubes, and gloves, must be collected in a separate, sealable container or bag clearly marked as hazardous waste.[1]

Step 2: Labeling

Properly label all waste containers with a hazardous waste tag. The label must include:

  • The full chemical name: (p-hydroxyphenethyl)-urea

  • The words "Hazardous Waste"

  • An indication of the primary hazards (e.g., "Toxic" )

  • The date the waste was first added to the container.

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.

Step 4: Waste Pickup

Once the waste container is full, or if it is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Prohibited Disposal Methods

  • Do NOT dispose of (p-hydroxyphenethyl)-urea down the sink or in regular trash receptacles.[1] The phenolic component can be harmful to aquatic life and interfere with wastewater treatment processes.

  • Do NOT mix (p-hydroxyphenethyl)-urea waste with other waste streams unless explicitly permitted by your EHS department.

Experimental Workflow for Disposal

start Start: Generation of (p-hydroxyphenethyl)-urea Waste ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in a Labeled, Sealable Container waste_type->solid_waste Solid liquid_waste Collect Aqueous Waste in a Labeled, Shatter-Proof Bottle waste_type->liquid_waste Liquid contaminated_materials Collect Contaminated Materials in a Labeled, Sealable Bag waste_type->contaminated_materials Contaminated Labware storage Store Sealed Containers in Satellite Accumulation Area solid_waste->storage liquid_waste->storage contaminated_materials->storage pickup Request Hazardous Waste Pickup from EHS storage->pickup end End: Proper Disposal pickup->end

Disposal workflow for (p-hydroxyphenethyl)-urea.

This procedural guidance is intended to supplement, not replace, your institution's specific chemical hygiene and hazardous waste management plans. Always consult your local EHS department for clarification on disposal policies and procedures.

References

Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling (p-hydroxyphenethyl)-urea in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar urea compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling (p-hydroxyphenethyl)-urea, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or safety glasses with side shields.[1][2]
Hand Protection Nitrile gloves.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
Body Protection A fully-buttoned lab coat or chemical-resistant clothing.[1][3]
Respiratory A NIOSH-approved respirator should be worn when dusts are generated.[2] For higher dust concentrations, a P2 mask may be necessary.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]

  • Ventilation : Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne levels.[3]

  • Handling : Avoid contact with eyes, skin, and clothing.[4] Minimize dust generation and accumulation.[5] Do not eat, drink, or smoke in the handling area.[1]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[2][3]

  • Hygiene : Wash hands thoroughly after handling and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of (p-hydroxyphenethyl)-urea and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste urea in a sealable, compatible waste container.[3]

  • Labeling : Attach a completed Dangerous Waste label to the container as soon as waste is added.[3]

  • Storage of Waste : Store the waste container away from incompatible materials.[3]

  • Disposal : When the container is full or no longer in use, complete a Chemical Collection Request Form and deliver it to the designated Waste Accumulation Area Operator.[3] Do not let the product enter drains.

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention if irritation persists.[1]

  • Skin Contact : Wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[5]

  • Inhalation : Move the exposed individual to fresh air.[2] If breathing is difficult, give oxygen.[5]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling (p-hydroxyphenethyl)-urea in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Workflow for handling (p-hydroxyphenethyl)-urea.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.